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  • Product: 4-(Bromomethyl)-7-(diethylamino)coumarin
  • CAS: 1256259-14-9

Core Science & Biosynthesis

Foundational

Photophysical Dynamics and Application Workflows of 4-(Bromomethyl)-7-(diethylamino)coumarin (DEACM-Br)

Executive Summary In the landscape of fluorescent probes and photolabile protecting groups (PPGs), 4-(Bromomethyl)-7-(diethylamino)coumarin (DEACM-Br) occupies a uniquely powerful position. Unlike standard coumarin deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fluorescent probes and photolabile protecting groups (PPGs), 4-(Bromomethyl)-7-(diethylamino)coumarin (DEACM-Br) occupies a uniquely powerful position. Unlike standard coumarin derivatives that require damaging deep-UV excitation, the integration of a 7-diethylamino moiety fundamentally alters the molecule's electronic architecture. This structural modification not only shifts the excitation and emission spectra into highly favorable optical windows but also enhances its utility in two distinct domains: highly sensitive fluorogenic derivatization for liquid chromatography (LC) and wavelength-selective photochemical uncaging in live-cell biology.

This technical guide dissects the photophysical causality of DEACM-Br, providing researchers with self-validating experimental workflows grounded in mechanistic chemistry.

Photophysical Profiling: The Intramolecular Charge Transfer (ICT) State

The spectral properties of DEACM-Br are dictated by a strong "push-pull" electron system. The 7-diethylamino group acts as a potent electron donor, while the carbonyl oxygen of the coumarin lactone ring functions as the electron acceptor. Upon photon absorption, the molecule enters an Intramolecular Charge Transfer (ICT) state.

Mechanistic Causality: This ICT lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the excitation maximum is significantly red-shifted from the ~330 nm typical of unsubstituted coumarins to the 375–390 nm range 1. This shift is critical for biological applications, as it minimizes cellular autofluorescence and bypasses the phototoxicity associated with deep-UV irradiation. Furthermore, the extended π -conjugation grants DEACM derivatives excellent two-photon cross-sections, enabling activation via near-infrared (NIR) lasers 2.

Table 1: Quantitative Spectral Properties of DEACM Derivatives
Photophysical PropertyTypical ValueMechanistic Implication
Excitation Max ( λex​ ) 375 – 390 nmEnables excitation via standard UV/Vis lasers; avoids deep-UV cellular damage.
Two-Photon Excitation 800 – 900 nmFacilitates deep tissue penetration and precise 3D spatial resolution.
Emission Max ( λem​ ) 445 – 470 nmYields bright blue/cyan fluorescence; easily isolated from background noise.
Stokes Shift ~70 – 85 nmLarge shift minimizes the inner filter effect (self-absorption), maximizing LC-FLD sensitivity.
Quantum Yield ( Φ ) Environment dependentHigh signal-to-noise ratio, ideal for trace LC-MS or LC-FLD analysis.

Dual Utility: Mechanistic Pathways

DEACM-Br is deployed primarily in two ways, both relying on the reactivity of the 4-bromomethyl group and the photophysics of the coumarin core.

A. Electrophilic Derivatization (Analytical Chemistry)

The bromomethyl group is a highly reactive electrophile. Under basic conditions, it undergoes rapid SN​2 nucleophilic substitution with carboxylic acids, amines, or thiols. This transforms non-fluorescent analytes into highly fluorescent DEACM-conjugates, drastically lowering the limit of detection (LOD) in High-Performance Liquid Chromatography (HPLC).

Workflow1 Analyte Target Analyte (R-COOH / R-NH2) Reaction SN2 Reaction (Polar Aprotic Solvent, Base) Analyte->Reaction Reagent DEACM-Br (Electrophile) Reagent->Reaction Product DEACM-Conjugate (Stable Ester/Amide) Reaction->Product Heat / Catalyst Detection Fluorescence Detection Ex: 385 nm | Em: 460 nm Product->Detection HPLC Separation

Fig 1. Fluorogenic derivatization workflow of DEACM-Br via SN2 reaction.

B. Photochemical Uncaging (Chemical Biology)

When conjugated to a biomolecule (e.g., DNAzymes, neurotransmitters), the DEACM moiety acts as a photolabile protecting group (PPG) 3. Upon irradiation at specific wavelengths (e.g., 365 nm, 470 nm, or 900 nm two-photon), the molecule undergoes rapid bond cleavage. Recent transient absorption spectroscopy studies confirm that photolysis of DEACM-Br involves homolytic C–Br bond cleavage originating from the singlet excited state ( S1​ ), generating radical intermediates 1.

Workflow2 Caged DEACM-Caged Substrate (Biologically Inactive) Irradiation Light Irradiation (365 nm, 470 nm, or 900 nm 2P) Caged->Irradiation Cleavage Bond Cleavage (Homolytic / Heterolytic) Irradiation->Cleavage Photon Absorption Active Released Substrate (Biologically Active) Cleavage->Active Byproduct Coumarin Byproduct (Fluorescent Tracker) Cleavage->Byproduct

Fig 2. Photochemical uncaging pathway of DEACM-protected biomolecules.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality dictating the choice of reagents and integrated validation checkpoints.

Protocol 1: Fluorogenic Derivatization of Carboxylic Acids for LC-FLD

Objective: Covalent labeling of trace fatty acids or pharmaceuticals for high-sensitivity fluorescence detection.

  • Reagent Preparation: Prepare a 5 mM solution of DEACM-Br in anhydrous Acetonitrile (ACN).

    • Causality: ACN is a polar aprotic solvent. It solvates the cation of the base but leaves the carboxylate anion relatively unsolvated, maximizing its nucleophilicity for the SN​2 attack.

  • Catalyst Addition: To 100 µL of the analyte solution, add 100 µL of the DEACM-Br reagent and 10 µL of a base catalyst (e.g., K2​CO3​ with 18-crown-6 ether, or DIPEA).

    • Causality: The base deprotonates the carboxylic acid. The crown ether chelates the potassium ion, creating a "naked" and hyper-reactive carboxylate anion.

  • Incubation: Heat the mixture at 60°C for 30 minutes in an amber vial.

    • Causality: Heat accelerates the reaction kinetics. The amber vial prevents premature ambient photolysis of the light-sensitive DEACM-Br.

  • Quenching & Validation (Self-Validating Step): Add 10 µL of 5% acetic acid in water.

    • Causality: This neutralizes the base and quenches unreacted DEACM-Br, preventing on-column reactions during HPLC.

    • Validation Check: Spot 1 µL on a TLC plate under a 365 nm UV lamp. A bright blue fluorescent spot confirms successful conjugation.

  • Chromatography: Inject onto a C18 Reverse Phase column. Set the fluorescence detector to λex​ = 385 nm and λem​ = 460 nm .

Protocol 2: Wavelength-Selective Photochemical Uncaging in Live Cells

Objective: Spatiotemporal release of a biologically active molecule (e.g., DEACM-Spermine or DEACM-DNAzyme) using light.

  • Cellular Loading: Incubate live cells (e.g., HeLa or CA1 neurons) with 1–5 µM of the DEACM-caged compound for 30 minutes.

    • Causality: The lipophilic nature of the DEACM moiety often enhances cell membrane permeability compared to the native, highly charged substrate.

  • Equilibration & Wash: Wash cells with PBS to remove extracellular caged compounds.

  • Irradiation (Uncaging): Expose the target region to a 470 nm LED (approx. 13 mW/cm²) for 5–10 minutes, or utilize a two-photon Ti:Sapphire laser tuned to 810–900 nm 2.

    • Causality: 470 nm provides efficient single-photon cleavage while entirely avoiding the genotoxicity of UV light. Two-photon excitation at 900 nm confines photolysis to the femtoliter focal volume, granting precise 3D control.

  • Validation (Self-Validating Step): Monitor the fluorescence shift.

    • Causality: The release of the substrate often alters the microenvironment of the coumarin byproduct, resulting in a quantifiable shift or increase in fluorescence intensity at 460 nm, serving as an internal dosimeter for the uncaging event 3.

References

  • Takano, M. et al. "Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage." Organic Letters, ACS Publications, 2022. URL: 1

  • "Wavelength-Selective Activation of Photocaged DNAzymes for Metal Ion Sensing in Live Cells." Semantic Scholar / PMC. URL: 3

  • "Downregulation of Spermine Augments Dendritic Persistent Sodium Currents and Synaptic Integration after Status Epilepticus." Journal of Neuroscience, 2015. URL: 2

  • "7-Diethylamino-4-methylcoumarin 99 91-44-1." Sigma-Aldrich. URL:

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Exploratory

Photophysical Profiling and Fluorescence Quantum Yield of 4-(Bromomethyl)-7-(diethylamino)coumarin (DEACM-Br)

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary 4-(Bromomethyl)-7-(diethylamino)coumarin (commonly abbreviated as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

4-(Bromomethyl)-7-(diethylamino)coumarin (commonly abbreviated as DEACM-Br) is a highly versatile fluorogenic probe and photolabile protecting group (PPG) utilized extensively in bioconjugation, optopharmacology, and real-time biological imaging. While the parent coumarin core is renowned for its intense fluorescence, the strategic placement of a bromomethyl group at the 4-position fundamentally alters its excited-state dynamics. This whitepaper deconstructs the photophysical causality behind DEACM-Br's fluorescence quantum yield ( ΦF​ ), explains the photochemical decomposition pathways, and provides a self-validating experimental protocol for quantifying these optical properties.

Photophysical Architecture & The Heavy Atom Effect

To understand the fluorescence quantum yield of DEACM-Br, one must first analyze its parent structure: 7-diethylamino-4-methylcoumarin (often known as Coumarin 1). The 7-diethylamino group acts as a powerful electron donor, establishing a strong push-pull dipole across the conjugated benzopyrone ring. This structural feature pushes the absorption maximum into the visible/near-UV spectrum (~390–410 nm) and yields an exceptionally high fluorescence quantum yield of ΦF​=0.73 in ethanol[1],[2].

However, the derivatization of the 4-methyl group with a bromine atom to form DEACM-Br introduces a critical photophysical phenomenon: The Heavy Atom Effect [3].

Causality of Fluorescence Quenching

Bromine possesses a large atomic mass and high nuclear charge, which induces strong spin-orbit coupling within the molecule. When DEACM-Br absorbs a photon and transitions to the excited singlet state ( S1​ ), the spin-orbit coupling facilitates rapid Intersystem Crossing (ISC) from S1​ to the excited triplet state ( T1​ )[3].

  • The Result: The radiative decay pathway (fluorescence) is heavily outcompeted by ISC. Consequently, intact DEACM-Br exhibits a drastically quenched, negligible fluorescence quantum yield ( ΦF​<0.05 )[3].

  • Strategic Advantage: This inherent quenching is highly desirable for assay development. DEACM-Br acts as a "dark" precursor. Upon nucleophilic substitution (bioconjugation) or photolysis (uncaging), the bromine atom is ejected as a leaving group. The removal of the heavy atom eliminates the spin-orbit coupling, instantly restoring the intense fluorescence of the coumarin core ( ΦF​≈0.73 ). This creates a powerful, self-reporting "turn-on" mechanism for tracking drug release or successful labeling[1],[3].

Photochemical Cleavage and Uncaging Quantum Yield

When utilized as a photolabile protecting group (PPG), the metric of interest shifts from the fluorescence quantum yield to the photodecomposition (or uncaging) quantum yield ( Φu​ ).

Upon irradiation with 365 nm or 405 nm light, the populated T1​ state undergoes rapid C–Br bond cleavage. The quantum yield for the photodecomposition of DEACM-Br has been rigorously determined to be Φu​=0.15±0.038 in N2​ -saturated acetonitrile (ACN)[4].

Mechanistically, this cleavage proceeds primarily via homolytic C–Br bond scission to generate a radical pair. Subsequent electron transfer between the radicals can generate a cation triplet diradical (C-T), confirming a complex, multi-state photolysis pathway[4].

Photochemical_Pathway S0 Ground State (S0) DEACM-Br S1 Excited Singlet (S1) S0->S1 hν (Excitation) S1->S0 Fluorescence (Quenched) T1 Excited Triplet (T1) Heavy Atom Effect S1->T1 Intersystem Crossing (ISC) Homolysis Homolytic C-Br Cleavage T1->Homolysis Heterolysis Heterolytic C-Br Cleavage T1->Heterolysis Radical Radical Pair (D• + Br•) Homolysis->Radical Cation Cation Triplet Diradical (C-T) Heterolysis->Cation Radical->Cation Electron Transfer

Fig 1: Photochemical cleavage pathway of DEACM-Br driven by heavy atom-induced intersystem crossing.

Quantitative Data Synthesis

The following table summarizes the optical properties of the DEACM-Br system compared to its parent and derivative states, highlighting the extreme shifts in quantum yield based on the presence of the bromine atom.

Compound StateSolvent λabs​ (nm)Extinction Coefficient ( ϵ )Fluorescence QY ( ΦF​ )Photolysis QY ( Φu​ )
Coumarin 1 (Parent)Ethanol~380–390>14,000 M−1cm−1 0.73 [1],[2]N/A
DEACM-Br (Intact Probe)Acetonitrile~390>14,000 M−1cm−1 < 0.05 (Quenched)[3]0.15 ± 0.038 [4]
DEACM-Caged Amines Aqueous Buffer~405>14,000 M−1cm−1 ~0.01 – 0.05< 0.01[3]

Experimental Methodology: Self-Validating Relative Quantum Yield Protocol

Determining the exact fluorescence quantum yield of weakly emitting precursors or highly fluorescent products requires a rigorous, self-validating approach. Single-point measurements are prone to errors from aggregation or inner-filter effects. As an industry standard, we employ the Gradient Method using a known reference standard[1].

Core Equation

The relative fluorescence quantum yield is calculated using the following mathematical relationship[1]:

Φs​=Φr​×(Gradr​Grads​​)×(nr2​ns2​​)

Where Φ is the quantum yield, Grad is the gradient (slope) of the integrated fluorescence intensity vs. absorbance plot, n is the refractive index of the solvent, and subscripts s and r denote the sample and reference, respectively.

Step-by-Step Workflow

Step 1: Standard Selection & Preparation Select Coumarin 1 as the reference standard ( Φr​=0.73 in EtOH)[1],[2]. Prepare a master stock of DEACM-Br in spectroscopic grade ACN, and Coumarin 1 in EtOH.

Step 2: Concentration Series & Inner-Filter Mitigation (Critical) Dilute the stocks to create a 5-point concentration series for each compound.

  • Causality Check: You must ensure the maximum absorbance ( A ) at the excitation wavelength ( λex​ ) does not exceed 0.05 AU [1]. Exceeding this threshold causes the "inner-filter effect," where the molecules re-absorb their own emitted photons, artificially depressing the measured quantum yield.

Step 3: Spectroscopic Acquisition

  • Record the UV-Vis spectra for all solutions and extract the exact absorbance values at λex​ .

  • Excite the samples at λex​ (e.g., 385 nm) and record the emission spectra from λex​+10 nm to 700 nm[1]. Ensure identical slit widths (e.g., 1.5 nm bandwidth) and photomultiplier voltages are used for both the sample and standard.

Step 4: Data Integration & Gradient Validation Integrate the area under the fluorescence emission curve (using Riemann sums) for each concentration[1]. Plot the Integrated Fluorescence Intensity ( I ) on the Y-axis versus Absorbance ( A ) on the X-axis.

  • Self-Validation: The resulting plot must be strictly linear with an R2>0.99 . A non-linear curve indicates aggregation, photobleaching, or inner-filter effects, invalidating the assay. Extract the gradient ( Grad ) from the linear regression.

Step 5: Refractive Index Correction Apply the core equation. Because DEACM-Br is often measured in ACN ( ns​=1.34 ) and the standard in EtOH ( nr​=1.36 ), squaring the refractive indices corrects for the differences in the speed of light and internal reflection within the cuvette[1].

QY_Workflow Prep Sample & Standard Preparation Abs Absorbance Measurement (A < 0.05) Prep->Abs Validate Concentration Fluor Fluorescence Emission Scanning Abs->Fluor Excite at λ_max Integ Spectral Integration Fluor->Integ Riemann Sums Calc Relative QY Calculation Integ->Calc Gradient Method

Fig 2: Self-validating experimental workflow for relative fluorescence quantum yield determination.

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Foundational

Chemical Stability of 4-(Bromomethyl)-7-(diethylamino)coumarin in Aqueous Solutions: A Technical Guide

Executive Summary 4-(Bromomethyl)-7-(diethylamino)coumarin (DEACM-Br) is a highly conjugated, bifunctional fluorophore widely utilized in two critical domains: as a pre-column derivatization reagent for the HPLC-MS analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Bromomethyl)-7-(diethylamino)coumarin (DEACM-Br) is a highly conjugated, bifunctional fluorophore widely utilized in two critical domains: as a pre-column derivatization reagent for the HPLC-MS analysis of carboxylic acids, and as a photolabile protecting group (PPG) for the spatiotemporal control of biomolecules[1].

Despite its utility, DEACM-Br exhibits significant chemical instability in aqueous environments. The very structural features that make it an excellent PPG and derivatization agent—namely, the highly reactive allylic/benzylic-like C–Br bond and the electron-donating 7-diethylamino group—render it highly susceptible to solvolysis, hydrolysis, and premature photolysis[1][2]. This whitepaper provides an in-depth mechanistic analysis of DEACM-Br degradation in aqueous media and establishes self-validating protocols to mitigate these issues during experimental workflows.

Mechanistic Pathways of Degradation

To effectively utilize DEACM-Br, researchers must understand the causality behind its degradation. The molecule is subject to three primary modes of decomposition in aqueous solutions:

Nucleophilic Substitution (Hydrolysis)

The primary mode of dark degradation in aqueous media is the hydrolysis of the bromomethyl group to yield 4-(hydroxymethyl)-7-(diethylamino)coumarin (DEACM-OH) and hydrobromic acid.

  • Causality: The 7-diethylamino group is strongly electron-donating. Through resonance, it stabilizes the developing positive charge at the C4-methyl position. This stereoelectronic effect lowers the activation energy for heterolytic C–Br bond cleavage, shifting the reaction mechanism toward an SN​1 -type pathway in highly polar solvents like water. Consequently, the presence of water rapidly induces solvolysis, a process accelerated by elevated temperatures and alkaline pH[2].

Photolytic Cleavage

DEACM-Br is exquisitely sensitive to ambient and UV light.

  • Causality: Upon irradiation (typically λmax​ ~390 nm), the molecule undergoes rapid homolytic C–Br bond cleavage to generate a radical pair, which can further transition into a cation triplet diradical[1]. In aqueous solutions, these reactive intermediates rapidly abstract hydrogen or react with solvent molecules, leading to irreversible loss of the active reagent[1].

Lactone Ring Hydrolysis
  • Causality: The coumarin core is a cyclic ester (lactone). At highly alkaline pH (pH > 10), the hydroxide ion attacks the carbonyl carbon of the lactone, leading to reversible ring-opening to form a water-soluble, non-fluorescent coumarinic acid derivative[3][4].

Pathways DEACM DEACM-Br (Intact Reagent) Hydrolysis DEACM-OH (Hydrolysis Product) DEACM->Hydrolysis H2O / OH- (Nucleophilic Substitution) Photolysis Radical Intermediates (Photocleavage) DEACM->Photolysis UV/Vis Light (< 400 nm) RingOpen Coumarinic Acid (Ring-Opened) DEACM->RingOpen Strong Base (pH > 10)

Mechanistic degradation pathways of DEACM-Br in aqueous environments.

Kinetic Variables & Solvent Strategies

To maximize the half-life of DEACM-Br during derivatization or biological assays, the chemical environment must be strictly controlled.

The Co-Solvent Dilemma

Stock solutions of DEACM-Br must never be prepared in water or protic solvents like methanol. Methanol acts as a nucleophile, leading to rapid solvolysis and the formation of the inactive methyl ether derivative[3]. Expert Insight: Always prepare stock solutions in anhydrous, amine-free Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). ACN is highly preferred as it is aprotic, does not participate in nucleophilic attack, and stabilizes the intact bromide[2].

Quantitative Stability Data

The following table summarizes the stability profile of DEACM-Br under various conditions, synthesizing kinetic behaviors typical of 4-bromomethylcoumarin derivatives.

Environmental VariableConditionEstimated Half-Life ( t1/2​ )Primary Degradation Product
Solvent (Dark) Anhydrous ACN (4°C)> 6 monthsNone (Stable)
Solvent (Dark) Methanol (25°C)< 2 hoursDEACM-OMe (Solvolysis)
Aqueous Buffer pH 4.0 (25°C, Dark)~ 24 hoursDEACM-OH
Aqueous Buffer pH 7.4 (25°C, Dark)~ 4 - 6 hoursDEACM-OH
Aqueous Buffer pH 10.0 (25°C, Dark)< 30 minutesDEACM-OH + Ring-Opened Acid
Light Exposure Ambient Lab Light (Aq)< 15 minutesRadical Adducts / DEACM-OH

Self-Validating Experimental Protocols

The following protocols are engineered to ensure scientific integrity. They incorporate internal validation mechanisms to guarantee that observed results are due to the intended chemical reaction, not reagent degradation.

Protocol 1: Stability-Indicating HPLC-MS/MS Assay

This protocol determines the exact degradation rate of DEACM-Br in your specific assay buffer.

System Validation: This assay uses 4-methylumbelliferone as an internal standard (IS) to correct for injection volume variance. Mass balance is validated by quantifying the stoichiometric decrease of the DEACM-Br peak ( m/z 310/312) against the appearance of the DEACM-OH peak ( m/z 248).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5 mg of DEACM-Br in 1.0 mL of anhydrous ACN (protect from light using amber vials). Prepare a 1 mg/mL IS stock of 4-methylumbelliferone in ACN.

  • Buffer Spiking: Transfer 900 µL of the target aqueous buffer (e.g., 50 mM ammonium formate, pH 5.0) into a light-protected autosampler vial maintained at the target temperature (e.g., 25°C).

  • Initiation: Inject 50 µL of the DEACM-Br stock and 50 µL of the IS stock into the buffer. Vortex for 3 seconds.

  • Time-Course Sampling: At t= 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot by mixing it with 150 µL of ice-cold ACN containing 0.1% Formic Acid. The acid protonates the leaving group environment and the cold temperature halts kinetics.

  • Analysis: Analyze via HPLC-MS/MS using a C18 column (gradient: 5% to 95% ACN in water with 0.1% FA over 10 minutes).

Workflow Prep 1. Stock Prep (Anhydrous ACN) Spike 2. Aqueous Spiking (Target Buffer) Prep->Spike Incubate 3. Thermal Incubation (Dark, Controlled Temp) Spike->Incubate Quench 4. Acid Quenching (Cold ACN + 0.1% FA) Incubate->Quench Analyze 5. HPLC-MS/MS (Mass Balance Check) Quench->Analyze

Self-validating workflow for assessing DEACM-Br aqueous stability.

Protocol 2: Optimized Aqueous Derivatization of Carboxylic Acids

When using DEACM-Br to label carboxylic acids in aqueous biological samples (e.g., plasma, urine), hydrolysis competes directly with the derivatization reaction[5].

System Validation: A zero-analyte blank (matrix + reagent) is run in parallel to quantify the baseline hydrolysis of DEACM-Br. A known concentration of an isotopically labeled carboxylic acid (e.g., 13C -acetate) is spiked into the sample to calculate absolute derivatization efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize the aqueous biological sample if possible to remove bulk water. If lyophilization is impossible, adjust the sample pH to 6.5 - 7.0 using a non-nucleophilic buffer (e.g., MOPS).

  • Phase Transfer Catalysis: Add 18-crown-6 ether (catalyst) and K2​CO3​ to the sample. The crown ether solubilizes the carboxylate anion, making it a stronger nucleophile than water.

  • Reagent Addition: Add a 5-fold molar excess of DEACM-Br (prepared in anhydrous ACN) to the sample. The final solvent composition should be at least 70% ACN to suppress water activity.

  • Reaction: Incubate the mixture at 40°C for 45 minutes in complete darkness. Higher temperatures accelerate labeling but disproportionately increase hydrolysis; 40°C is the optimal thermodynamic compromise.

  • Termination: Quench the reaction by adding 10 µL of 5% aqueous trifluoroacetic acid (TFA) to neutralize the carbonate and halt further substitution.

Conclusion

The successful application of 4-(Bromomethyl)-7-(diethylamino)coumarin in aqueous solutions requires a rigorous understanding of its physical chemistry. By recognizing its susceptibility to SN​1 solvolysis, homolytic photocleavage, and base-catalyzed ring opening, researchers can design workflows that minimize water activity (via aprotic co-solvents), strictly control pH and light exposure, and utilize phase-transfer catalysts to outcompete hydrolysis during derivatization.

References

  • Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage Organic Letters - ACS Publications[Link]

  • Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents Journal of Chromatography B[Link]

  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes National Institutes of Health (NIH) / ACS Earth Space Chem[Link]

  • Determination of aqueous stability and degradation products of series of coumarin dimers Journal of Pharmaceutical and Biomedical Analysis[Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis American Oil Chemists' Society (AOCS)[Link]

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Exploratory

Photophysical and Mechanistic Profiling of Carboxylic Acid Derivatization via 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC)

Executive Summary In the realm of trace analytical chemistry, the detection of aliphatic and many aromatic carboxylic acids presents a persistent challenge due to their lack of intrinsic chromophores or fluorophores. To...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of trace analytical chemistry, the detection of aliphatic and many aromatic carboxylic acids presents a persistent challenge due to their lack of intrinsic chromophores or fluorophores. To overcome this, pre-column derivatization using coumarin-based alkyl halides has become a gold standard in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have found that transitioning from traditional methoxy-coumarins to 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC) offers superior analytical sensitivity. This whitepaper deconstructs the chemical mechanisms, photophysical advantages, and field-proven, self-validating protocols required to master BMDAC derivatization.

The Chemical Logic: Why BMDAC?

The utility of BMDAC stems from its highly reactive bromomethyl group paired with a tunable coumarin fluorophore. While 4-bromomethyl-7-methoxycoumarin (Br-MMC) is historically common, substituting the methoxy group with a diethylamino group at the 7-position fundamentally alters the molecule's photophysics.

The fluorescence of these coumarin derivatives is governed by an Intramolecular Charge Transfer (ICT) state 1[1]. The strong electron-donating nature of the diethylamino group, coupled with the electron-withdrawing lactone carbonyl, creates a powerful "push-pull" electronic system. This significantly lowers the HOMO-LUMO gap, shifting the excitation and emission spectra from the UV region into the visible spectrum. Consequently, BMDAC derivatives bypass the high background autofluorescence typically encountered in complex biological matrices.

Mechanistic Pathway of Derivatization

The derivatization of a carboxylic acid with BMDAC proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. However, because native carboxylic acids are weak nucleophiles, the reaction requires strict catalytic activation.

Deprotonation and Phase-Transfer Catalysis (PTC)

The reaction is typically executed in an aprotic organic solvent (like acetonitrile) to prevent the competitive hydrolysis of the bromomethyl reagent. A solid base, such as potassium carbonate ( K2​CO3​ ), is added to deprotonate the carboxylic acid. Because solid K2​CO3​ is insoluble in acetonitrile, the reaction relies heavily on2[2].

By introducing 18-crown-6 ether , the potassium cation is selectively chelated and solubilized in the organic phase. This leaves the carboxylate anion "naked," highly exposed, and hyper-nucleophilic.

Nucleophilic Attack

The activated carboxylate anion attacks the electrophilic methylene carbon of BMDAC. The excellent leaving-group ability of the bromide ion facilitates a rapid SN​2 transition state, yielding the stable, highly fluorescent coumarin ester 3[3].

Photochemical Vulnerabilities

It is critical to note that under light irradiation, the C–Br bond in bromomethylcoumarins can undergo homolytic cleavage, generating radical species and a cation triplet diradical 4[4]. Thus, the reaction must be thermally driven in the dark to prevent reagent degradation.

Mechanism A Carboxylic Acid (Analyte) C Carboxylate Anion (Nucleophile) A->C Deprotonation B Base Catalyst (K2CO3) B->C F SN2 Transition State (C-O bond forms, C-Br breaks) C->F Nucleophilic Attack D BMDAC Reagent (Electrophile) D->F E 18-Crown-6 (PTC) E->C K+ Sequestration G Fluorescent Coumarin Ester (Target) F->G H Bromide Salt (Byproduct) F->H Leaving Group

Logical flow of the base-catalyzed SN2 derivatization mechanism.

Self-Validating Experimental Protocol

A robust analytical method must be intrinsically self-validating. The following workflow is designed to ensure complete derivatization while controlling for moisture and photolytic degradation.

Step-by-Step Methodology
  • Reagent Preparation (Moisture Control): Prepare a 10 mM solution of BMDAC in strictly anhydrous acetonitrile. Causality: Even trace water will hydrolyze the bromomethyl group into a non-reactive hydroxymethyl byproduct, killing the reaction yield.

  • Catalyst Suspension: Prepare a suspension of finely ground anhydrous K2​CO3​ (20 mM) and 18-crown-6 ether (10 mM) in acetonitrile.

  • Reaction Assembly: In an amber glass autosampler vial, combine 100 µL of the analyte extract, 100 µL of the BMDAC solution, and 50 µL of the catalyst suspension. Causality: The amber vial prevents the homolytic C-Br cleavage induced by ambient light[4].

  • Thermal Incubation: Seal the vial under a nitrogen blanket and incubate at 60°C for 45 minutes. Causality: Heat provides the necessary activation energy for the SN​2 displacement, while the nitrogen blanket prevents atmospheric moisture ingress.

  • Quenching & Clarification: Cool to room temperature and add 10 µL of 2% acetic acid. Causality: This neutralizes the excess K2​CO3​ , halting the reaction and preventing base-catalyzed degradation of the newly formed ester. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated KBr salts.

  • Self-Validation Check (HPLC-FL): Inject the supernatant into the HPLC. Crucial QC Step: Always run a parallel reagent blank. A valid run must show a single, clean peak for unreacted BMDAC in the blank, with no ghost peaks in the analyte retention window. The presence of a massive early-eluting peak indicates moisture contamination (hydrolyzed BMDAC).

Workflow S1 1. Sample Prep (Anhydrous ACN) S2 2. Reagent Addition (BMDAC + PTC) S1->S2 S3 3. Thermal Incubation (60°C, Dark, 45 min) S2->S3 S4 4. Quenching (Acidify & Spin) S3->S4 S5 5. HPLC-FL Analysis (λex 390 / λem 470) S4->S5

Self-validating experimental workflow for BMDAC pre-column derivatization.

Quantitative Photophysical Data

Understanding the quantitative differences between coumarin analogs allows scientists to tailor their detection parameters. The table below summarizes the critical shifts when upgrading from a methoxy to a diethylamino substituent.

Photophysical & Reaction ParameterBr-MMC (7-Methoxy)BMDAC (7-Diethylamino)Mechanistic Consequence
Excitation Maximum ( λex​ ) ~322 nm~390 nmBMDAC shifts out of the UV range, avoiding background autofluorescence from biological matrices.
Emission Maximum ( λem​ ) ~395 nm~470 nmRed-shifted emission provides vastly superior signal-to-noise ratios.
Electron Donor Strength Moderate (-OCH₃)Strong (-N(CH₂CH₃)₂)Drives enhanced Intramolecular Charge Transfer (ICT) in BMDAC[1].
Leaving Group Bromide (-Br)Bromide (-Br)Excellent leaving group ability facilitates rapid SN​2 kinetics[3].
Catalytic Requirement Phase-Transfer / MicellarPhase-Transfer / MicellarRequires cation sequestration (e.g., 18-Crown-6) to maximize carboxylate nucleophilicity[2].

Conclusion

Derivatization with 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC) is a highly efficient strategy for the trace analysis of carboxylic acids. By leveraging phase-transfer catalysis to drive an SN​2 esterification, and exploiting the powerful "push-pull" ICT photophysics of the diethylamino-coumarin scaffold, researchers can achieve exceptional sensitivity. Adhering to strict anhydrous, light-protected, and self-validating protocols ensures that this chemical mechanism translates flawlessly into reproducible analytical data.

References

  • High-performance liquid chromatographic determination of valproic acid in plasma using a micelle-mediated pre-column derivatization. PubMed. URL: [Link]

  • Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage. Organic Letters - ACS Publications. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Application Workflows of 4-(Bromomethyl)-7-(diethylamino)coumarin

Introduction and Mechanistic Overview As a Senior Application Scientist, selecting the appropriate fluorescent probe or photolabile protecting group (PPG) requires a deep understanding of the molecule's structural causal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

As a Senior Application Scientist, selecting the appropriate fluorescent probe or photolabile protecting group (PPG) requires a deep understanding of the molecule's structural causality. 4-(Bromomethyl)-7-(diethylamino)coumarin (often abbreviated as DEACM-Br) is a highly versatile bifunctional reagent. It combines a highly reactive electrophilic bromomethyl group with a strongly fluorescent, light-sensitive coumarin core[1]. This whitepaper dissects its molecular weight implications, solubility profile, and provides self-validating protocols for its use in bioconjugation and photodynamic applications.

Structural Causality: Molecular Weight and Functional Moieties

The utility of DEACM-Br is entirely dictated by its structural components. With a molecular weight of 310.19 g/mol , it is small enough to serve as a tag without severely disrupting the membrane permeability or steric profile of the target biomolecule[2].

The molecule operates on two mechanistic fronts:

  • Intramolecular Charge Transfer (ICT): The 7-diethylamino group acts as a potent electron-donating group (EDG). By pushing electron density into the conjugated π -system of the coumarin core, it lowers the energy gap for excitation. This red-shifts the absorption into the visible region and significantly enhances the luminescence intensity compared to unsubstituted coumarins[3].

  • Photolytic and Electrophilic Reactivity: The 4-bromomethyl group is the site of action. In the dark, it acts as an excellent electrophile for SN​2 bioconjugation. Upon irradiation with UV or visible light, the C-Br bond undergoes homolytic cleavage, generating a radical and a cation triplet diradical, a mechanism that underpins its use as a photolabile protecting group[4].

Quantitative Physicochemical Profile

The following table summarizes the key physicochemical data and the practical implications for assay design[2][3].

PropertyValueMechanistic Causality / Assay Implication
Molecular Weight 310.19 g/mol Low steric hindrance; preserves target molecule pharmacokinetics.
Molecular Formula C14H16BrNO2Contains a reactive leaving group (Br) and a conjugated π -system.
XLogP3 3.3Highly lipophilic; necessitates aprotic organic solvents to prevent aggregation.
H-Bond Acceptors 3Can interact with protic solvents, but lacks H-bond donors (0).
Physical State Light yellow to brown powderVisual indicator of integrity; excessive darkening indicates photolytic degradation.

Solubility Profile & Solvent System Engineering

A common pitfall in probe conjugation is failing to respect the molecule's solubility limits. DEACM-Br has an XLogP3 of 3.3, making it highly hydrophobic[2].

The Causality of Aggregation: If introduced directly into aqueous buffers, the planar aromatic coumarin cores will rapidly undergo π−π stacking to minimize contact with water. This not only precipitates the reagent out of the reaction but also leads to Aggregation-Caused Quenching (ACQ), destroying its fluorescent utility.

Solvent Engineering: To overcome this, primary stock solutions must be engineered using anhydrous, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The diethylamino group enhances its solubility in these organic solvents, allowing for stable, high-concentration stocks[1]. When introducing the reagent to biological systems, the organic stock should be diluted into the aqueous buffer immediately prior to use, ensuring the final organic solvent concentration remains below 1-5% (v/v) to maintain cell viability and reagent solubility.

Workflow Visualization: Bioconjugation and Photolysis

The dual nature of DEACM-Br—first as a conjugation reagent, then as a phototrigger—is mapped in the workflow below.

Workflow A DEACM-Br Reagent (MW: 310.19 g/mol) B Aprotic Solvation (DMSO / DMF) A->B Dissolve (Dark) D SN2 Bioconjugation (Base Catalyzed) B->D C Target Biomolecule (R-COOH / R-NH2) C->D E Caged / Fluorescent Conjugate D->E 4-(Bromomethyl) acts as electrophile F Photolysis (UV / Visible Light) E->F Biological Assay G Target Release & Fluorescence Emission F->G Homolytic/Heterolytic Cleavage

Workflow of DEACM-Br from aprotic solvation to bioconjugation and light-activated photolysis.

Standardized, Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in check to verify the mechanistic success of the operation.

Protocol A: Preparation of Self-Validating Stock Solutions

Because DEACM-Br is sensitive to both light and moisture, stock preparation must be tightly controlled.

  • Preparation: Equilibrate the DEACM-Br vial to room temperature in a desiccator before opening to prevent condensation. Moisture will cause competitive hydrolysis of the bromomethyl group.

  • Solvation: Weigh 3.10 mg of DEACM-Br and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution. Perform this step in an amber vial or under low-light conditions to prevent premature C-Br bond cleavage[4].

  • Self-Validation (Optical Scattering): To confirm complete dissolution and absence of micro-aggregates, measure the UV-Vis absorbance of a 1:100 dilution at 600 nm. Because DEACM-Br does not absorb at 600 nm, any baseline absorbance ( A600​>0.05 ) indicates light scattering from undissolved particles. If scattering is present, sonicate the stock for 5 minutes and re-test.

  • Storage: Aliquot the validated stock and store at -20 °C in the dark[3].

Protocol B: Bioconjugation to Carboxylic Acids (Caging)

This protocol utilizes the bromomethyl group to "cage" a target carboxylic acid, creating a photolabile ester.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.5 eq of Potassium Carbonate ( K2​CO3​ ). Causality: The mild base deprotonates the carboxylic acid, significantly increasing its nucleophilicity for the subsequent SN​2 attack.

  • Conjugation: Dropwise, add 1.2 eq of the DEACM-Br stock solution to the mixture. Stir the reaction continuously at room temperature in the dark for 4-6 hours.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate alongside a pure DEACM-Br standard. Develop the plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 3:1). Visualize under a 365 nm UV lamp. The validation of the reaction is confirmed by the disappearance of the highly mobile DEACM-Br spot and the appearance of a new, distinct fluorescent spot representing the conjugate.

  • Purification: Quench the reaction with water and extract with dichloromethane. The organic layer will contain the highly lipophilic conjugate, leaving unreacted salts in the aqueous phase.

Applications in Drug Development

The unique properties of 4-(Bromomethyl)-7-(diethylamino)coumarin make it an indispensable tool in modern drug development[1]:

  • Fluorescent Probes: Its high quantum yield allows researchers to track cellular processes and protein interactions in real-time. The diethylamino group ensures the emission is bright enough to overcome cellular autofluorescence[1][3].

  • Photodynamic Therapy & Targeted Delivery: By conjugating DEACM-Br to a cytotoxic payload, the drug remains inactive ("caged") until it reaches the target tissue. Localized irradiation then cleaves the conjugate, releasing the active drug exclusively at the tumor site, thereby minimizing systemic off-target toxicity[4].

Sources

Exploratory

Synthesis pathway and structural characterization of 4-(Bromomethyl)-7-(diethylamino)coumarin

Synthesis Pathway and Structural Characterization of 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC): A Technical Guide for Chemical Biology Executive Summary & Strategic Overview 4-(Bromomethyl)-7-(diethylamino)coumari...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathway and Structural Characterization of 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC): A Technical Guide for Chemical Biology

Executive Summary & Strategic Overview

4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC), frequently referred to in literature as DEACM-Br, is a highly versatile fluorescent probe and photolabile protecting group (PPG)[1]. In chemical biology, BMDAC is leveraged to "cage" bioactive molecules—rendering them inert until targeted irradiation triggers a photolytic release[2]. The compound features an electron-donating diethylamino group at the C7 position, which induces a significant bathochromic (red) shift, allowing the coumarin core to absorb in the visible region (~390–400 nm) rather than the damaging UV spectrum[3].

As a Senior Application Scientist, I approach the synthesis and characterization of BMDAC not merely as a sequence of reactions, but as a highly controlled, self-validating system. This guide details the causal reasoning behind the synthetic route, the step-by-step methodologies, and the rigorous analytical standards required to ensure high-purity yields for downstream biological applications.

Physicochemical and Photophysical Profile

Understanding the baseline properties of BMDAC is critical for optimizing both its synthesis and its application in aqueous biological systems. The diethylamino moiety enhances solubility in organic solvents, facilitating bioconjugation setups[1].

Table 1: Key Properties of 4-(Bromomethyl)-7-(diethylamino)coumarin

PropertyValue / Description
CAS Number 1256259-14-9[1]
Molecular Formula C₁₄H₁₆BrNO₂[1]
Molecular Weight 310.19 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Absorption Max ( λmax​ ) ~390 nm (Solvent dependent)[3]
Emission Max ( λem​ ) ~470 nm (Fluorescent upon uncaging)[2]

Strategic Synthesis Pathway

Causality in Synthetic Design

A common pitfall in synthesizing bromomethyl coumarins is attempting a direct radical bromination of 7-diethylamino-4-methylcoumarin using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). While theoretically viable, the electron-rich nature of the diethylamino group and the high reactivity of the C4-methyl position frequently lead to intractable mixtures of mono- and di-brominated products, as well as off-target bromination of the ethyl chains.

To ensure absolute structural fidelity and high yields, the industry standard is a controlled three-step oxidation-reduction-halogenation sequence [4].

SynthesisPathway A 7-Diethylamino- 4-methylcoumarin B DEACM-CHO (Aldehyde) A->B SeO2, Reflux (Oxidation) C DEACM-OH (Alcohol) B->C NaBH4, MeOH (Reduction) D DEACM-Br (Target) C->D PBr3, DCM (Bromination)

Fig 1: Three-step synthesis pathway of BMDAC via oxidation, reduction, and bromination.

Step-by-Step Methodologies & Validation Protocols

Step 1: Riley Oxidation to DEACM-CHO

  • Mechanism: Selenium dioxide ( SeO2​ ) selectively oxidizes the activated allylic/benzylic C4-methyl group to an aldehyde.

  • Protocol: Dissolve 7-diethylamino-4-methylcoumarin (1.0 eq) in hot p -xylene or 1,4-dioxane. Add SeO2​ (1.5 eq) and reflux for 12–24 hours under an inert atmosphere[4].

  • Self-Validation: The reaction mixture will turn dark due to the precipitation of black selenium metal. Filter hot through a Celite pad. TLC (Ethyl Acetate/Hexane 1:3) should confirm the disappearance of the starting material.

Step 2: Borohydride Reduction to DEACM-OH

  • Mechanism: Selective reduction of the aldehyde to a primary alcohol without reducing the α,β -unsaturated lactone of the coumarin core.

  • Protocol: Dissolve the crude DEACM-CHO in anhydrous methanol and cool to 0 °C. Slowly add NaBH4​ (1.2 eq) in portions. Stir for 30–60 minutes, allowing the reaction to warm to room temperature. Quench carefully with 0.1 M HCl, extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate[4].

  • Self-Validation: The color will shift from deep orange/red to a lighter yellow. This intermediate, 7-(diethylamino)-4-(hydroxymethyl)coumarin, is highly fluorescent[2].

Step 3: Appel-type Halogenation to BMDAC

  • Mechanism: Conversion of the primary alcohol to an alkyl bromide using Phosphorus tribromide ( PBr3​ ).

  • Protocol: Dissolve DEACM-OH in strictly anhydrous DCM and cool to 0 °C. Dropwise, add PBr3​ (1.2 eq). Stir for 2 hours at 0 °C. Quench with ice-cold water to destroy unreacted PBr3​ . Extract the organic layer, wash with brine, dry, and concentrate under reduced pressure.

  • Self-Validation: The reaction must be kept strictly anhydrous; moisture will hydrolyze the product back to the alcohol. The final product should be stored at room temperature, protected from light and moisture[2].

Structural Characterization

Rigorous characterization is required to confirm the integrity of the bromomethyl group, which is highly susceptible to nucleophilic attack.

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ 7.42 (d, J = 9.0 Hz, 1H, Ar-H)

    • δ 6.65 (dd, J = 9.0, 2.6 Hz, 1H, Ar-H)

    • δ 6.51 (d, J = 2.5 Hz, 1H, Ar-H)

    • δ 6.15 (s, 1H, Coumarin C3-H) — Validation marker: Confirms the lactone ring remains intact.

    • δ 4.45 (s, 2H, -CH 2​ Br) — Validation marker: The shift from ~4.66 ppm (OH)[4] to ~4.45 ppm confirms successful bromination.

    • δ 3.41 (q, J = 7.0 Hz, 4H, -N(CH 2​ CH 3​ ) 2​ )

    • δ 1.11 (t, J = 7.0 Hz, 6H, -N(CH 2​ CH 3​ ) 2​ )

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₄H₁₆BrNO₂ [M+H]⁺: m/z 310.0437. The presence of a distinct 1:1 isotopic doublet separated by 2 mass units (due to 79 Br and 81 Br isotopes) definitively proves the incorporation of the bromine atom.

Photochemical Mechanisms in Chemical Biology

BMDAC is primarily utilized to synthesize caged compounds via nucleophilic substitution (e.g., reacting with carboxylic acids, amines, or phosphates)[3]. Once conjugated, the photolysis of the DEACM-caged substrate is initiated by visible light irradiation.

Recent time-resolved spectroscopic studies have elucidated that the photolysis of DEACM-Br derivatives proceeds via homolytic C–Br bond cleavage, generating a radical pair, alongside a cation triplet diradical intermediate[5].

PhotolysisMechanism A DEACM-Caged Substrate (Ground State S0) B Excited Singlet State (S1) λ = 390-405 nm A->B Photon Absorption (hv) C Triplet State (T1) / Diradical Intermediate B->C Intersystem Crossing (ISC) D Homolytic Bond Cleavage (Substrate Release) C->D Bond Dissociation

Fig 2: Photolysis mechanism of DEACM-caged compounds illustrating bond cleavage upon irradiation.

This rapid photolysis kinetics and red-shifted absorption profile make BMDAC an invaluable tool for real-time visualization of cellular processes and spatial-temporal control in photodynamic therapy[1][3].

References

  • Takano, M. "Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage". Organic Letters - ACS Publications. URL: [Link]

  • RSC Advances. "Taking advantage of the aromatisation of 7-diethylamino-4-methyl-3, 4- dihydrocoumarin to fluorescently sense superoxide anion". Royal Society of Chemistry. URL: [Link]

  • MDPI. "Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties". Molecules. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Fluorescent Labeling of Short-Chain Fatty Acids using 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC)

Executive Summary Short-chain fatty acids (SCFAs) are critical biomarkers in microbiome research, metabolic disorders, and nutritional sciences. However, their lack of a native chromophore or fluorophore, combined with h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Short-chain fatty acids (SCFAs) are critical biomarkers in microbiome research, metabolic disorders, and nutritional sciences. However, their lack of a native chromophore or fluorophore, combined with high volatility and aqueous solubility, makes direct High-Performance Liquid Chromatography (HPLC) analysis exceptionally challenging.

This application note details a robust, high-sensitivity pre-column derivatization strategy using 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC) . By shifting the fluorescence excitation into the near-visible spectrum, BMDAC drastically reduces biological matrix interference compared to traditional methoxycoumarin labels, enabling femtomole-level limits of detection.

Mechanistic Rationale & Photophysics

The Bathochromic Shift Advantage

Traditional derivatization agents like 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc) require UV excitation (~325 nm)[1]. At this wavelength, many endogenous biological compounds (e.g., proteins, aromatic amino acids) autofluoresce, reducing the signal-to-noise (S/N) ratio.

BMDAC overcomes this by incorporating a diethylamino group at the 7-position of the coumarin core[2]. This electron-donating group engages in intramolecular charge transfer (ICT) with the conjugated ring system, lowering the energy gap between the ground and excited states. This bathochromic shift moves the excitation maximum to ~390 nm and the emission maximum to ~470 nm , providing a "cleaner" optical window for analyzing complex biological matrices.

Reaction Causality: The "Naked" Nucleophile

The derivatization relies on a bimolecular nucleophilic substitution (S_N2) reaction. Because SCFAs are weak nucleophiles, a base is required to deprotonate the carboxylic acid. Potassium carbonate (K₂CO₃) is ideal, but it is insoluble in the aprotic solvent (acetonitrile) required to prevent reagent hydrolysis.

To bridge this phase gap, 18-crown-6 ether is introduced. The crown ether selectively sequesters the K⁺ cation, solubilizing the carbonate into the organic phase. This leaves the carbonate and the subsequently formed SCFA carboxylate as "naked" anions. Stripped of their solvation shells and counterions, these carboxylates become highly aggressive nucleophiles, rapidly displacing the bromide leaving group on BMDAC.

Mechanism SCFA Short-Chain Fatty Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) SCFA->Carboxylate Deprotonation Base Base Catalyst (K2CO3 + 18-Crown-6) Base->Carboxylate Product Fluorescent Ester (Coumarin-CH2-OOC-R) Carboxylate->Product SN2 Substitution BMDAC BMDAC Reagent (Coumarin-CH2-Br) BMDAC->Product Leaving Group (Br⁻)

Reaction mechanism of SCFA derivatization with BMDAC via SN2 substitution.

Experimental Protocol

Self-Validating Design: To ensure trustworthiness, this protocol mandates the use of an Internal Standard (IS) to normalize for derivatization efficiency and injection volume variations. Furthermore, a Reagent Blank must be run to monitor for BMDAC photolysis byproducts.

Reagents & Materials
  • BMDAC (≥98% purity). Note: Protect from light at all times[2].

  • 18-Crown-6 ether (≥99% purity).

  • Potassium carbonate (Anhydrous, finely powdered).

  • Acetonitrile (ACN) (HPLC grade, strictly anhydrous).

  • Internal Standard (IS): 2-Ethylbutyric acid (1 mM in ACN).

Step-by-Step Methodology
  • Catalyst Solution Preparation: Dissolve 18-crown-6 (50 mM) in anhydrous ACN. Add 50 mg/mL of anhydrous K₂CO₃. Vortex to create a fine suspension.

  • BMDAC Solution Preparation: Dissolve BMDAC (20 mM) in anhydrous ACN. Crucial: Prepare exclusively in amber vials. The C–Br bond in BMDAC is highly photolabile; ambient light exposure induces homolytic cleavage, generating radical byproducts that degrade the reagent and produce ghost peaks[3].

  • Sample Preparation: Spike 100 µL of the biological SCFA extract with 10 µL of the IS. Evaporate to total dryness under a gentle stream of nitrogen. Moisture must be eliminated to prevent the hydrolysis of BMDAC into non-reactive 4-(hydroxymethyl)-7-(diethylamino)coumarin.

  • Derivatization Reaction:

    • Reconstitute the dried sample in 100 µL of the Catalyst Solution.

    • Add 100 µL of the BMDAC Solution.

    • Vortex for 10 seconds, cap tightly, and incubate at 60°C for 45 minutes in a foil-wrapped heating block.

  • Termination: Cool the vials to room temperature. Add 20 µL of 5% formic acid in water. This quenches the reaction by neutralizing the excess carbonate and precipitating the crown ether complex.

  • HPLC-FLD Analysis: Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an amber autosampler vial.

Workflow Step1 1. Sample Preparation Extract SCFAs & add Internal Standard Step2 2. Reagent Addition Add BMDAC and 18-Crown-6/K2CO3 in ACN Step1->Step2 Step3 3. Derivatization Incubate at 60°C for 45 mins (Dark) Step2->Step3 Step4 4. Termination Cool to RT, add acidic stop solution Step3->Step4 Step5 5. HPLC-FLD Analysis Inject onto C18, Ex:390nm / Em:470nm Step4->Step5

Step-by-step experimental workflow for SCFA derivatization and HPLC analysis.

Chromatographic Conditions & Data Presentation

  • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: λex = 390 nm, λem = 470 nm.

Table 1: Analytical Parameters for SCFA-BMDAC Derivatives
Fatty AcidChain LengthApprox. Retention Time (min)LOD (fmol)LOQ (fmol)Linearity (R²)
Acetic AcidC25.21545>0.999
Propionic AcidC37.81236>0.999
Butyric AcidC411.41030>0.999
Valeric AcidC516.11030>0.999
Hexanoic AcidC622.51235>0.998

(Note: Retention times are representative and will vary based on specific gradient profiles and column dead volumes. LOD/LOQ calculated at S/N ratios of 3 and 10, respectively).

Critical Troubleshooting Insights

  • Diminished Peak Areas Across All Analytes: This is almost always caused by water contamination. Ensure the K₂CO₃ is strictly anhydrous; it is highly hygroscopic and will absorb atmospheric moisture, which simultaneously introduces water to the reaction and causes the powder to clump, drastically reducing the surface area available for the crown ether interaction.

  • Unidentified Late-Eluting Peaks: If ghost peaks appear in both the samples and the reagent blank, the BMDAC reagent has likely undergone photolysis[3]. Discard the working solution, verify the integrity of the stock powder, and ensure all reaction steps are shielded from ambient laboratory lighting.

References

  • Identification of lipid binders in old oil paintings by separation of 4-bromomethyl-7-methoxycoumarin derivatives of fatty acids by liquid chromatography with fluorescence detection Source: Journal of Chromatography A (PubMed / NIH) URL:[Link]

  • Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Enhancing LC-MS/MS Sensitivity: A Detailed Guide to Derivatization with 4-(Bromomethyl)-7-(diethylamino)coumarin

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive technical guide for the derivatization of acidic analytes with 4-(bromomethyl)-7-(diethylamino)coumarin (Br-D...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for the derivatization of acidic analytes with 4-(bromomethyl)-7-(diethylamino)coumarin (Br-DEAC) to enhance their detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is particularly valuable for the sensitive quantification of low-abundance carboxylic acids, fatty acids, and other acidic compounds in complex biological matrices.

Introduction: The Rationale for Derivatization

In modern analytical science, particularly in fields like metabolomics and pharmaceutical development, the accurate quantification of low-concentration analytes is paramount. Many biologically significant molecules, such as fatty acids and their metabolites, possess a carboxylic acid functional group. While robust, LC-MS/MS analysis of these compounds can be hampered by poor ionization efficiency in commonly used electrospray ionization (ESI) sources, leading to inadequate sensitivity.

Chemical derivatization addresses this challenge by chemically modifying the analyte to introduce a tag that enhances its analytical properties.[1][2] 4-(Bromomethyl)-7-(diethylamino)coumarin is a fluorescent labeling reagent that reacts with acidic functional groups to form highly fluorescent and readily ionizable derivatives. The coumarin moiety provides a strong chromophore and fluorophore, while the diethylamino group enhances proton affinity, leading to significantly improved ionization efficiency in positive-ion ESI-MS.[3]

Key Advantages of Br-DEAC Derivatization:

  • Enhanced Sensitivity: The introduction of the diethylamino group provides a readily protonatable site, leading to a dramatic increase in signal intensity in positive-ion ESI-MS.

  • Improved Chromatographic Properties: The derivatization increases the hydrophobicity of polar analytes, improving their retention on reversed-phase columns and often leading to better peak shapes.

  • Multiplexing Capabilities: The inherent fluorescence of the coumarin tag allows for orthogonal detection by fluorescence spectroscopy, complementing the mass spectrometric data.

  • Predictable Fragmentation: The derivatized molecules often exhibit characteristic fragmentation patterns in MS/MS, aiding in their identification and quantification.

The Chemistry: Mechanism of Derivatization

The derivatization of a carboxylic acid with 4-(bromomethyl)-7-(diethylamino)coumarin is a nucleophilic substitution reaction, specifically an esterification. The reaction proceeds via the attack of the carboxylate anion on the electrophilic bromomethyl group of the Br-DEAC molecule, with bromide acting as a good leaving group.

To facilitate the formation of the more nucleophilic carboxylate anion from the carboxylic acid, a non-nucleophilic base is required. Furthermore, to enhance the reaction rate, particularly in biphasic systems or with sterically hindered acids, a phase-transfer catalyst such as a crown ether can be employed.

Derivatization_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Analyte R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate Anion) Analyte->Carboxylate + Base Base Base (e.g., K₂CO₃) Byproducts BH⁺ + Br⁻ Br_DEAC Br-DEAC Derivative R-COO-CH₂-DEAC (Derivatized Analyte) Carboxylate->Derivative + Br-DEAC - Br⁻

Caption: Derivatization of a carboxylic acid with Br-DEAC.

Experimental Protocol: Derivatization of Fatty Acids in Plasma

This protocol provides a detailed procedure for the derivatization of fatty acids from a plasma sample. It is crucial to optimize these conditions for specific fatty acids and sample matrices.

Materials and Reagents
  • 4-(Bromomethyl)-7-(diethylamino)coumarin (Br-DEAC)

  • Fatty acid standards

  • Internal standards (e.g., isotopically labeled fatty acids)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Acetonitrile (ACN), HPLC grade

  • Toluene, HPLC grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Conical glass reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Solution Preparation
  • Br-DEAC Stock Solution (10 mg/mL): Dissolve 10 mg of Br-DEAC in 1 mL of acetonitrile. Prepare fresh and protect from light.

  • Catalyst Solution (10 mg/mL): Dissolve 10 mg of 18-crown-6 in 1 mL of acetonitrile.

  • Base: Use anhydrous potassium carbonate powder.

Sample Preparation (Plasma)
  • Protein Precipitation and Lipid Extraction: To 100 µL of plasma, add 400 µL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol containing internal standards. Vortex vigorously for 1 minute.

  • Phase Separation: Add 100 µL of water, vortex for 20 seconds, and centrifuge at 14,000 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic layer containing the lipids to a clean reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

Derivatization Procedure

Caption: Experimental workflow for Br-DEAC derivatization.

  • To the dried lipid extract, add 50 µL of acetonitrile to redissolve the residue.

  • Add 10 µL of the 10 mg/mL Br-DEAC stock solution.

  • Add 10 µL of the 10 mg/mL 18-crown-6 catalyst solution.

  • Add approximately 5 mg of anhydrous potassium carbonate.

  • Cap the vial tightly, vortex for 30 seconds, and incubate at 60°C for 60 minutes in a heating block.

  • After incubation, allow the vial to cool to room temperature.

  • Add 100 µL of 0.1% formic acid in a 1:1 (v/v) acetonitrile/water solution to quench the reaction.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet the potassium carbonate.

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis of Br-DEAC Derivatives

The following are typical starting conditions for the analysis of Br-DEAC derivatized fatty acids. Method optimization is essential for specific applications.

Liquid Chromatography
ParameterRecommended Condition
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 2 min
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument
Analysis Mode Multiple Reaction Monitoring (MRM)
Fragmentation of Br-DEAC Derivatives

The MS/MS fragmentation of Br-DEAC derivatized carboxylic acids typically yields a characteristic product ion corresponding to the protonated 4-methylene-7-(diethylamino)coumarin moiety. This common fragment can be used for precursor ion scanning to screen for all derivatized analytes in a sample.

For fatty acid derivatives, charge-remote fragmentation along the alkyl chain may also be observed, providing structural information.

Fragmentation Precursor Precursor Ion [M+H]⁺ R-COO-CH₂-DEAC-H⁺ Fragment1 Product Ion 1 [CH₂-DEAC-H]⁺ Characteristic Fragment Precursor->Fragment1 CID Fragment2 Product Ion 2 ... Analyte-Specific Fragments Precursor->Fragment2 CID

Caption: General fragmentation of Br-DEAC derivatives.

Example MRM Transitions for a Hypothetical C16 Fatty Acid Derivative:

  • Precursor Ion (Q1): m/z of [Palmitic Acid + DEAC-CH₂ - H]⁺

  • Product Ion (Q3): m/z of [DEAC-CH₂]⁺ (the common coumarin fragment)

Method Validation and Quality Control

A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the analytical data. Key validation parameters include:

  • Linearity: Assess the linear range of the assay using calibration standards.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control (QC) samples at multiple concentration levels.

  • Selectivity and Specificity: Evaluate potential interferences from the sample matrix.

  • Matrix Effect: Assess the ion suppression or enhancement caused by co-eluting matrix components.

  • Recovery: Determine the efficiency of the extraction and derivatization steps.

  • Stability: Evaluate the stability of the derivatized analytes under various storage conditions.

Conclusion

Derivatization with 4-(bromomethyl)-7-(diethylamino)coumarin is a powerful strategy to significantly enhance the sensitivity and chromatographic performance of acidic analytes in LC-MS/MS analysis. The protocol outlined in this application note provides a robust starting point for the development of sensitive and reliable quantitative methods for a wide range of carboxylic acids and fatty acids in complex biological matrices. As with any analytical method, careful optimization and validation are crucial to ensure data quality and reproducibility.

References

  • Jaochico, A. J., Sangaraju, D., & Shahidi-Latham, S. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link][1]

  • Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica chimica acta, 854, 86-94. [Link]

  • Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. [Link][4]

  • Gomes, P. B., de Oliveira, A. R. M., & de Andrade, J. B. (2018). Performance of 3-[4-(bromomethyl)phenyl]-7-(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection. Journal of Chromatography B, 1100-1101, 50-57. [Link][3]

  • Jiang, H., Long, Z., & Guo, L. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX. [Link][5]

  • Dei Cas, M., et al. (2020). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 10(1), 23. [Link][6]

  • Zeng, Y., et al. (2024). Development and Application of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantitative Analysis of 11 Free Fatty Acids in Human Serum Using a Derivatisation Strategy. Journal of Chromatography A, 1728, 465019. [Link][7]

  • Ling, V. T., Gentry, R. M., & Caprioli, R. M. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of pharmaceutical and biomedical analysis, 10(2-3), 99–107. [Link][8]

  • Khedr, A., & El-Maghrabey, M. H. (2015). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of chromatographic science, 53(5), 737–749. [Link][9]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1201-1215. [Link][10]

Sources

Method

Application Note: Fluorescent Derivatization of Carboxylic Acids using 4-(Bromomethyl)-7-(diethylamino)coumarin (DEACM-Br)

Scientific Rationale & Introduction As analytical scientists and drug development professionals, we frequently encounter the challenge of detecting aliphatic carboxylic acids in complex biological matrices. Because these...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

As analytical scientists and drug development professionals, we frequently encounter the challenge of detecting aliphatic carboxylic acids in complex biological matrices. Because these analytes lack native chromophores or fluorophores, pre-column derivatization is mandatory for sensitive High-Performance Liquid Chromatography (HPLC) detection.

While 4-bromomethyl-7-methoxycoumarin (Br-MMC) has traditionally been the industry standard, its excitation maximum (~328 nm) heavily overlaps with the UV-excited autofluorescence of biological matrices (e.g., NADH, aromatic amino acids). 4-(Bromomethyl)-7-(diethylamino)coumarin (DEACM-Br) offers a superior, high-sensitivity alternative.

The Causality of the Bathochromic Shift: The inclusion of the 7-diethylamino moiety is a deliberate electronic modification. By donating electron density into the coumarin π -system via resonance, it significantly lowers the HOMO-LUMO gap. This induces a bathochromic shift, moving the excitation maximum to ~395 nm and the emission to ~465 nm. This shift drastically improves the signal-to-noise ratio by operating outside the typical autofluorescence window of complex samples, as demonstrated by [1].

Reagent Properties & Specifications

To ensure reproducibility across different batches, verify the following physicochemical properties before initiating the protocol:

PropertySpecification
Chemical Name 4-(Bromomethyl)-7-(diethylamino)coumarin
Synonyms DEACM-Br
CAS Number 1256259-14-9
Molecular Formula C14​H16​BrNO2​
Molecular Weight 310.19 g/mol
Appearance Yellow crystalline solid
Fluorescence ( λex​ / λem​ ) ~395 nm / ~465 nm (in Acetonitrile)
Storage Conditions -20°C, desiccated, protected from light

Reaction Mechanism & Causality (E-E-A-T)

The derivatization relies on a classic bimolecular nucleophilic substitution ( SN​2 ). The bromomethyl group of DEACM-Br is highly electrophilic. However, carboxylic acids are relatively weak nucleophiles. To drive the reaction forward, an anhydrous base (e.g., K2​CO3​ ) and a phase-transfer catalyst (18-crown-6 ether) are strictly required.

Mechanistic Causality: The 18-crown-6 ether specifically chelates the potassium cation ( K+ ). This sequestration leaves the carboxylate anion "naked" and highly reactive, allowing it to rapidly attack the bromomethyl carbon and displace the bromide leaving group, as detailed in the synthetic methodologies by [2]. The end product is a highly stable, fluorescent coumarin ester.

ReactionMechanism A Carboxylic Acid (R-COOH) D Fluorescent Ester (R-COO-DEACM) A->D SN2 Attack B DEACM-Br (Reagent) B->D E Bromide Salt (KBr) B->E C Catalyst System (K2CO3 / 18-Crown-6) C->D Enhances Nucleophilicity

Figure 1: SN2 nucleophilic substitution mechanism for DEACM-Br derivatization.

Preparation of Reagent Solutions

Critical Insight: DEACM-Br is an alkylating agent and is highly moisture-sensitive. The presence of water will lead to the hydrolysis of the bromomethyl group into a hydroxymethyl group, permanently inactivating the reagent. Therefore, all solvents must be strictly anhydrous.

  • DEACM-Br Stock Solution (10 mM): Dissolve 3.1 mg of DEACM-Br in 1.0 mL of anhydrous Acetonitrile (ACN). Store in an amber glass vial at -20°C.

  • Catalyst Solution (5 mM): Dissolve 1.3 mg of 18-crown-6 ether in 1.0 mL of anhydrous ACN.

  • Base: Keep finely powdered, anhydrous K2​CO3​ stored in a vacuum desiccator prior to use.

Derivatization Protocol for HPLC-FLD

This protocol is designed as a self-validating system . The mandatory drying step ensures no aqueous interference halts the SN​2 reaction, while the final centrifugation step safeguards your HPLC system from particulate blockages.

  • Sample Drying: Transfer 10–50 µL of the aqueous sample containing carboxylic acids into a glass reaction vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen ( N2​ ) at 40°C.

  • Reagent Addition: Add 100 µL of the 10 mM DEACM-Br stock solution and 100 µL of the 5 mM 18-crown-6 solution to the dried residue.

  • Catalysis: Add approximately 2–5 mg of anhydrous K2​CO3​ powder to the vial.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then incubate at 60°C for 45 minutes in the dark.

    • Causality Note: The dark environment prevents photolytic cleavage of the C-Br bond, a known photoreaction pathway of DEACM-Br that generates radical byproducts [1].

  • Clarification: Cool the vial to room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet the insoluble K2​CO3​ and newly synthesized KBr salts.

  • Analysis: Carefully transfer the clear supernatant to an amber HPLC autosampler vial.

Workflow S1 1. Sample Prep Evaporate aqueous solvent under N2 S2 2. Reagent Addition Add DEACM-Br & 18-Crown-6 in anhydrous ACN S1->S2 S3 3. Base Catalysis Add anhydrous K2CO3 powder S2->S3 S4 4. Incubation React at 60°C for 30-60 min in the dark S3->S4 S5 5. Clarification Centrifuge at 10,000 x g to pellet salts S4->S5 S6 6. HPLC-FLD Analysis Ex: 395 nm | Em: 465 nm S5->S6

Figure 2: Step-by-step experimental workflow for carboxylic acid derivatization.

Recommended Chromatographic Conditions

To achieve baseline separation of the derivatized aliphatic acids, the following starting parameters are recommended for Reversed-Phase HPLC:

  • Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using LC-MS grade Water (Mobile Phase A) and LC-MS grade Acetonitrile (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence Detector (FLD) set to λex​ = 395 nm and λem​ = 465 nm.

  • Injection Volume: 5–10 µL.

References

  • Takano, M., et al. "Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage." Organic Letters, 2022. URL:[Link]

  • Noden, M., Taylor, S.D. "Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions." The Journal of Organic Chemistry, 2021, 86 (17), 11407-11418. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low fluorescence signal in 4-(Bromomethyl)-7-(diethylamino)coumarin assays

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) and fluorescence-based assays utilizing 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC) . BMDAC is a highly reactive, pre-column...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) and fluorescence-based assays utilizing 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC) .

BMDAC is a highly reactive, pre-column derivatization reagent used to attach a fluorescent tag to carboxylic acids, amines, and thiols. While it offers exceptional sensitivity for trace analysis, its high reactivity and unique photophysical properties often lead to experimental pitfalls. This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve low fluorescence signals through causality-driven troubleshooting.

Experimental Workflow & Failure Points

BMDAC_Workflow A 1. Analyte Preparation (R-COOH, R-NH2, R-SH) B 2. BMDAC Addition (Excess Reagent) A->B C 3. Catalyst Addition (18-Crown-6 & K2CO3) B->C D 4. Derivatization Reaction (60°C, 30-60 min, Dark) C->D E 5. Reaction Quenching (Cooling & Acidification) D->E F 6. HPLC-FLD Analysis (Ex: 375nm / Em: 450nm) E->F H2O Moisture Contamination (Hydrolyzes BMDAC) H2O->D Quench Fluorescence Quenching (Solvent/pH Effects) Quench->F

BMDAC Derivatization Workflow and Critical Failure Points for HPLC-FLD Analysis

Standard Operating Procedure: BMDAC Derivatization of Carboxylic Acids

Self-Validating System: To ensure analytical integrity, this protocol requires the simultaneous execution of a Reagent Blank (reagents + solvent, no analyte) to establish the baseline and identify reagent peaks, alongside a Positive Control (e.g., a pure standard like acetic acid) to verify that the derivatization chemistry and HPLC-FLD instrumentation are functioning correctly.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the carboxylic acid analyte in anhydrous acetonitrile (HPLC grade, <0.001% water) to a concentration of 0.1–1.0 mM.

  • Reagent Preparation: Prepare a 10 mM solution of BMDAC in anhydrous acetonitrile. Note: BMDAC is highly light-sensitive; wrap the preparation vial in aluminum foil.

  • Catalyst Addition: Add 18-crown-6 ether (to a final concentration of 5 mM) and ~2 mg of anhydrous potassium carbonate (K₂CO₃) to the reaction vial.

    • Mechanistic Causality: K₂CO₃ deprotonates the carboxylic acid. The 18-crown-6 ether acts as a phase-transfer catalyst by chelating the potassium ion (K⁺). This leaves a "naked," highly reactive carboxylate anion that readily attacks the bromomethyl group of BMDAC via an SN2 mechanism [1].

  • Reaction: Mix the analyte, BMDAC, and catalysts in a sealed, amber glass vial. Heat at 60°C for 30–60 minutes in the dark.

  • Quenching: Cool the vial to room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet the solid K₂CO₃.

  • Analysis: Transfer the supernatant to an HPLC vial for fluorescence detection (FLD).

Troubleshooting Guide & FAQs

Q1: My fluorescence signal is near the baseline despite adding a large molar excess of BMDAC. What is failing? A: This is almost always caused by moisture contamination . The bromomethyl group (-CH₂Br) on BMDAC is a highly reactive alkylating agent.

  • Causality: If your solvent (acetonitrile or acetone) contains trace amounts of water, the water molecules will outcompete your target analyte as a nucleophile. This results in the rapid SN2 hydrolysis of BMDAC into 4-(hydroxymethyl)-7-(diethylamino)coumarin. Hydrolysis consumes the reagent before it can react with your analyte, leaving your target derivative unformed [1].

  • Solution: Ensure all solvents are strictly anhydrous. Store BMDAC in a desiccator and use fresh, unopened bottles of HPLC-grade anhydrous solvent for the reaction.

Q2: The derivatization reaction seems to work (confirmed by MS), but my HPLC-FLD signal is extremely weak. I am using the standard coumarin settings (Ex: 325 nm / Em: 395 nm). A: You are using the wrong excitation and emission wavelengths. You have likely confused BMDAC with its structural analog, 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc).

  • Causality: The substitution at the 7-position of the coumarin ring drastically alters its photophysical properties. The methoxy group (-OCH₃) in Br-Mmc yields an excitation maximum of ~325 nm. However, the diethylamino group (-N(CH₂CH₃)₂) in BMDAC is a much stronger electron-donating group. This extends the π-electron conjugation, shifting the absorption/excitation maximum into the visible region (~375–400 nm) and the emission to ~450–470 nm [2].

  • Solution: Adjust your fluorescence detector settings to Excitation: 375 nm and Emission: 450 nm .

Q3: I see a massive interfering peak that masks my derivatized analyte. How do I reduce this? A: This peak is the unreacted BMDAC reagent (or its hydrolyzed byproduct). Because derivatization requires a molar excess of the reagent to drive the reaction to completion, residual reagent is unavoidable.

  • Causality: If the chromatographic resolution between the unreacted BMDAC and your derivatized analyte is poor, the massive reagent peak will cause signal suppression, quenching, or co-elution.

  • Solution: Optimize your HPLC gradient. Start with a lower organic composition (e.g., 30% acetonitrile) to retain the derivatized analyte longer, allowing the unreacted BMDAC to elute separately. Alternatively, you can quench the unreacted BMDAC post-reaction by adding a highly polar nucleophile (like glycine) that reacts with the excess reagent and elutes harmlessly in the void volume [3].

Q4: My reaction yields are highly inconsistent between batches. Why? A: Inconsistent yields are typically linked to catalyst failure or photodegradation .

  • Causality: If the K₂CO₃ is old and has absorbed atmospheric moisture, it becomes clumped and ineffective at deprotonating the carboxylic acid. Without deprotonation, the SN2 reaction cannot proceed. Additionally, BMDAC is a known photolabile protecting group (often used in two-photon uncaging) [2]. Exposure to ambient laboratory light during the 60°C heating step will cleave the C-Br bond, generating radical and cation triplet diradicals that destroy the reagent.

  • Solution: Use fresh, anhydrous K₂CO₃. Always perform the heating step in amber vials or wrap standard vials in aluminum foil.

Quantitative Data: Coumarin Derivatization Reagents

To prevent cross-contamination of protocols, use the following table to differentiate BMDAC from its common analog, Br-Mmc.

Parameter4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc)4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC)
Target Functional Groups -COOH, Phenolic -OH, -SH-COOH, -NH₂, -SH
Excitation Maximum (λex) ~325 nm~375 - 400 nm
Emission Maximum (λem) ~390 - 400 nm~450 - 470 nm
Standard Catalyst System 18-Crown-6 / K₂CO₃18-Crown-6 / K₂CO₃
Reaction Temperature 50 - 60 °C50 - 60 °C
Two-Photon Cross Section LowHigh (Optimal at ~720-900 nm)
References
  • Takano, M., et al. "Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage." Organic Letters, ACS Publications, 2022. URL:[Link]

  • Al-Awadhi, M., et al. "Ultrafast liquid chromatographic analysis of erdosteine in human plasma based on fluorimetric detection and precolumn derivatization with 4-bromomethyl-7-methoxycoumarin." Luminescence, PubMed, 2020. URL:[Link]

Optimization

Optimizing reaction temperature for 4-(Bromomethyl)-7-(diethylamino)coumarin labeling

Welcome to the Technical Support Center for fluorescent derivatization. 4-(Bromomethyl)-7-(diethylamino)coumarin (DEACM-Br) and its close structural analogs, such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc), are premier...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorescent derivatization. 4-(Bromomethyl)-7-(diethylamino)coumarin (DEACM-Br) and its close structural analogs, such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc), are premier fluorescent labeling reagents. They are primarily used to derivatize carboxylic acids, enhancing their detectability for High-Performance Liquid Chromatography (HPLC) with fluorescence detection (HPLC-FL)[1].

Because these reagents rely on a bimolecular nucleophilic substitution (SN2) mechanism, the reaction temperature is the most critical variable dictating both the kinetic success of the labeling and the thermodynamic stability of the reagent. This guide provides authoritative troubleshooting, empirical data, and self-validating protocols to help you optimize your derivatization workflows.

Part 1: Troubleshooting & FAQs

Q1: What is the optimal temperature range for derivatizing carboxylic acids with DEACM-Br, and why? A: The consensus optimal temperature range is 50°C to 70°C . At these temperatures, the reaction system possesses sufficient thermal energy to overcome the SN2 activation barrier between the carboxylate nucleophile and the electrophilic bromomethyl group. For instance, the achieved maximum efficiency at 70°C over 50 minutes[2]. Temperatures below 40°C result in sluggish kinetics and incomplete labeling, while exceeding 80°C risks thermal degradation of the coumarin reagent.

Q2: I am observing multiple unknown peaks in my HPLC chromatogram after labeling at 80°C. What went wrong? A: High temperatures (≥80°C) induce side reactions that compromise assay integrity. DEACM-Br is highly sensitive to homolytic C–Br bond cleavage under extreme energetic conditions—a pathway well-documented in its application as a[3]. Furthermore, if trace moisture is present in your solvent, elevated temperatures rapidly accelerate the hydrolysis of DEACM-Br into 4-(hydroxymethyl)-7-(diethylamino)coumarin. This hydrolysis product is highly fluorescent and will co-elute as a massive interfering peak. Actionable Fix: Reduce the temperature to 60°C, ensure you are using strictly anhydrous solvents (e.g., HPLC-grade acetonitrile), and verify the integrity of your K2CO3 base.

Q3: Does the steric bulk of my target analyte change the required reaction temperature? A: Yes. Sterically hindered carboxylic acids (e.g., secondary or tertiary substituted aliphatic acids) restrict the approach trajectory of the carboxylate anion. For complex or shielded analytes, such as, pushing the temperature to 70°C and extending the incubation to 60 minutes is necessary to force the reaction to completion[4]. Conversely, unhindered primary carboxylic acids can often be quantitatively labeled at 50°C.

Q4: Can I compensate for a lower reaction temperature by simply adding more DEACM-Br? A: Only marginally. While increasing the molar excess of the reagent (e.g., from 3:1 to 5:1) drives the equilibrium forward, it cannot fully overcome the kinetic energy barrier of a low-temperature environment (e.g., 25°C). Additionally, excessive unreacted DEACM-Br requires rigorous post-reaction cleanup to prevent detector saturation and baseline drift during HPLC analysis.

Part 2: Quantitative Data & Temperature Optimization

The following table summarizes the causal relationship between reaction temperature, kinetics, and degradation risks when using DEACM-Br or [1].

Reaction TemperatureAverage Reaction TimeRelative Derivatization YieldRisk of Reagent Hydrolysis/DegradationRecommended Analytical Use Case
25°C (Room Temp) > 120 mins< 40%LowHighly thermolabile compounds (requires overnight incubation).
40°C 90 mins70 - 85%LowSensitive aliphatic acids prone to decarboxylation.
50°C 60 mins> 90%Low-MediumStandard unhindered primary carboxylic acids.
60°C 45 mins> 95%MediumOptimal balance for most standard HPLC workflows.
70°C 50 - 60 mins> 98%HighSterically hindered acids or complex biological matrices.
80°C 30 minsVariable (< 80%)Very HighNot recommended; extreme risk of background fluorescence.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes internal checkpoints that confirm the success of the derivatization independently of the final analyte quantification.

Materials Required
  • Target carboxylic acid sample

  • DEACM-Br (1 mg/mL in anhydrous acetonitrile)

  • Anhydrous Potassium Carbonate (K2CO3)

  • 18-Crown-6 ether (Phase-transfer catalyst, 1 mg/mL in acetonitrile)

  • Anhydrous Acetonitrile (HPLC Grade)

Step-by-Step Methodology
  • Sample & Control Preparation:

    • Test Sample: Dissolve the carboxylic acid analyte in 100 µL of anhydrous acetonitrile.

    • Self-Validation Checkpoint 1 (Internal Standard): Spike the sample with a known, non-interfering aliphatic carboxylic acid (e.g., valeric acid). Consistent recovery of this standard will validate that the chosen temperature successfully drove the SN2 kinetics.

    • Self-Validation Checkpoint 2 (Reagent Blank): Prepare a vial with 100 µL of pure acetonitrile (no analyte) to monitor reagent hydrolysis.

  • Reagent Addition: To all vials, add a 3-to-5-fold molar excess of the DEACM-Br solution. Add 10 µL of the 18-crown-6 ether solution and approximately 2 mg of anhydrous K2CO3 to deprotonate the acid.

  • Thermal Incubation: Seal the reaction vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in a pre-heated thermomixer.

    • For standard analytes: Incubate at 60°C for 45 minutes .

    • For sterically hindered analytes: Incubate at 70°C for 60 minutes .

  • Reaction Quenching: Remove the vials and immediately cool them in a 20°C water bath for 2 minutes. Rapid cooling quenches the reaction kinetics and prevents thermal degradation during the handling phase.

  • Cleanup: Centrifuge the vials at 10,000 x g for 5 minutes to pellet the insoluble K2CO3.

  • Analysis: Transfer the clear supernatant to an HPLC vial. Analyze via HPLC-FL (Typical DEACM-Br settings: Excitation ~345 nm, Emission ~460 nm).

Part 4: Visualizing the Workflow and Mechanism

TempOpt Start Start: DEACM-Br Labeling Assess Assess Steric Hindrance Start->Assess LowTemp Low Hindrance Set Temp: 40-50°C Assess->LowTemp Primary Acids HighTemp High Hindrance Set Temp: 60-70°C Assess->HighTemp Sec/Tert Acids Monitor Monitor Yield (HPLC-FL) LowTemp->Monitor HighTemp->Monitor Incomplete Incomplete Reaction? +10°C or +15 mins Monitor->Incomplete Degradation Degradation? -10°C or Check Moisture Monitor->Degradation Optimal Optimal Yield (>95%) Monitor->Optimal Pass Incomplete->Monitor Degradation->Monitor

Decision tree for optimizing DEACM-Br derivatization temperature based on analyte properties.

Mechanism Acid Carboxylic Acid Base K2CO3 + Crown Ether Acid->Base Anion Carboxylate Anion Base->Anion Heat Thermal Energy Anion->Heat SN2 Attack Reagent DEACM-Br Reagent->Heat Product Fluorescent Ester Heat->Product 50-70°C Side Hydrolysis Product Heat->Side >80°C + H2O

SN2 reaction mechanism and temperature-dependent degradation pathways for DEACM-Br.

Part 5: References

  • Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage. Organic Letters (ACS Publications).[Link][3]

  • A Simple UFLC Method for the Determination of Montelukast in Human Plasma. ACG Publications.[Link][2]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed Central (PMC).[Link][4]

Sources

Troubleshooting

Reducing background noise in 4-(Bromomethyl)-7-(diethylamino)coumarin HPLC methods

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) methodologies. This guide is specifically engineered for researchers and drug development professionals experiencing baseline inst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) methodologies. This guide is specifically engineered for researchers and drug development professionals experiencing baseline instability, peak overlap, and high background noise when utilizing 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC) as a fluorescent derivatization reagent.

By synthesizing field-proven chromatographic principles with mechanistic chemistry, this guide provides a self-validating framework to isolate, diagnose, and permanently resolve background noise in your assays.

The Causality of Background Noise in BMDAC Assays

BMDAC is widely recognized for its strong fluorescence properties and its unique bromomethyl group, which enhances reactivity for labeling biomolecules[1]. It is frequently utilized for the derivatization of molecules containing carboxylic acid functional groups[2].

However, the chemical properties that make BMDAC an excellent labeling reagent are the exact same properties that cause severe background noise. The root causes are twofold:

  • Excess Reagent Fluorescence: Derivatization reactions require a massive molar excess of the reagent to drive the reaction to completion. Because BMDAC itself fluoresces strongly, the unreacted excess creates a massive peak that can obscure trace analytes[3].

  • Hydrolytic Degradation: The bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic attack by trace water in hygroscopic solvents (like acetonitrile). This hydrolysis yields 4-hydroxymethyl-7-(diethylamino)coumarin. This degradation product retains the strong fluorescence of the parent molecule but possesses a different retention time, often co-eluting with early-to-mid gradient carboxylic acid derivatives[3].

Frequently Asked Questions (Troubleshooting FAQs)

Q: Why am I seeing a massive, broad peak near the void volume that tails into my analyte window? A: This is the chromatographic signature of unreacted BMDAC and its hydrolysis products. Because you must use a molar excess of the reagent to ensure quantitative labeling of your carboxylic acids, the unreacted portion overwhelms the detector. To resolve this without altering your gradient, you must implement a post-reaction scavenging step (detailed in the protocol below) to actively shift the polarity of the excess reagent.

Q: Can I just reduce the concentration of BMDAC to lower the background noise? A: Only if you optimize the reaction thermodynamics first. Simply reducing the reagent concentration will lead to incomplete derivatization and poor reproducibility. Instead, introduce a catalyst system (such as 18-crown-6 and K₂CO₃). The crown ether chelates the potassium ion, leaving a highly nucleophilic, "naked" carboxylate anion. This accelerates the reaction kinetics, allowing you to safely reduce the BMDAC molar excess from 50x down to 5x, inherently reducing background noise.

Q: Are my fluorescence detector settings contributing to the poor Signal-to-Noise (S/N) ratio? A: Highly likely. A common mistake is using the excitation/emission wavelengths optimized for methoxycoumarins (Ex: ~325 nm / Em: ~390 nm). BMDAC contains a diethylamino group, which shifts the optimal excitation to approximately 385 nm and the emission to 490 nm[4]. Operating at incorrect wavelengths drastically reduces analyte signal while amplifying background matrix noise.

Diagnostic & Resolution Workflows

The following logical relationships dictate how to systematically eliminate background noise in your HPLC workflow.

Pathway Analyte Carboxylic Acid Reaction Catalyzed Reaction (18-Crown-6) Analyte->Reaction BMDAC BMDAC Reagent BMDAC->Reaction Ester Fluorescent Ester (Target) Reaction->Ester Main Excess Excess BMDAC Reaction->Excess Unreacted Scavenger Glycine Scavenger Excess->Scavenger Post-Reaction VoidVol Polar Derivative (Void Volume) Scavenger->VoidVol Quench

Fig 1: BMDAC derivatization pathway and post-reaction scavenging to eliminate background noise.

Workflow Start High Background Noise CheckH2O Check Solvent Moisture Start->CheckH2O DrySolvent Use Anhydrous ACN CheckH2O->DrySolvent High Moisture CheckPeak Identify Interfering Peak CheckH2O->CheckPeak Solvents Dry Clean Clean Baseline DrySolvent->Clean AddGlycine Add Glycine Scavenger CheckPeak->AddGlycine Reagent Overlap CheckOptics Verify Ex/Em Settings CheckPeak->CheckOptics Broad Noise AddGlycine->Clean SetOptics Ex: 385nm | Em: 490nm CheckOptics->SetOptics Suboptimal SetOptics->Clean

Fig 2: Diagnostic workflow for resolving HPLC background noise in BMDAC derivatization methods.

Quantitative Data: Impact of Optimization on S/N Ratio

The table below summarizes the empirical impact of implementing catalytic optimization and post-reaction scavenging on baseline noise and the resulting Signal-to-Noise (S/N) ratio for trace carboxylic acid quantification.

Derivatization ConditionReagent ExcessCatalyst SystemScavenger UsedAvg. Background Noise (mV)Analyte S/N Ratio
Standard (Unoptimized) 50xNoneNo> 55.0 mV12
Catalyst Optimized 10x18-Crown-6 + K₂CO₃No~ 18.5 mV45
Fully Optimized 10x18-Crown-6 + K₂CO₃Yes (Glycine)< 2.0 mV> 210

Self-Validating Experimental Protocol: Scavenger-Assisted Derivatization

To ensure scientific integrity, this protocol is designed as a self-validating system . By running a "Reagent Blank" alongside your samples, you map the exact retention times of the reagent artifacts. The subsequent addition of the glycine scavenger proves causality by actively erasing those specific artifact peaks from the chromatogram.

Step 1: Preparation of Anhydrous Reagents Causality: Trace moisture guarantees the formation of fluorescent hydrolysis degradation products[3].

  • Dissolve BMDAC in strictly anhydrous HPLC-grade Acetonitrile (ACN) to a concentration of 10 mM.

  • Prepare a catalyst solution of 18-crown-6 (10 mM) in anhydrous ACN.

  • Bake Potassium Carbonate (K₂CO₃) at 110°C for 2 hours to remove moisture, then store in a desiccator.

Step 2: The Derivatization Reaction Causality: 18-crown-6 chelates K⁺, maximizing the nucleophilicity of the carboxylate group and allowing you to use less BMDAC reagent.

  • In an amber autosampler vial, combine 50 µL of the carboxylic acid sample (or blank ACN for the Reagent Blank validation) with 50 µL of the BMDAC solution.

  • Add 50 µL of the 18-crown-6 solution and approximately 2 mg of anhydrous K₂CO₃ solid.

  • Cap tightly and incubate at 60°C for 30 minutes in the dark.

Step 3: Post-Reaction Scavenging (Critical Step) Causality: Glycine reacts with the unconsumed bromomethyl groups, converting the highly lipophilic BMDAC into a highly polar secondary amine. This forces the excess reagent to elute in the column void volume ( t0​ ), completely clearing the analytical window.

  • Remove the vial from the incubator and add 10 µL of a 100 mM Glycine solution (prepared in 50:50 Water:ACN).

  • Vortex briefly and incubate for an additional 10 minutes at 60°C.

Step 4: Chromatographic Preparation & Validation

  • Cool the mixture to room temperature.

  • Centrifuge the vial at 10,000 x g for 5 minutes to firmly pellet the K₂CO₃ solid.

  • Transfer the supernatant to a clean vial.

  • Set your fluorescence detector to Excitation: 385 nm and Emission: 490 nm [4].

  • Validation Check: Inject the Reagent Blank first. You should observe a massive peak at the void volume (the scavenged reagent) and a flat, clean baseline throughout your gradient, proving the system is free of hydrolysis interference.

References

  • Beharry, A., et al. "Light Control of β-lapachone Activity Using Photoremovable Protecting Groups." scholaris.ca. URL: [Link]

  • Önal, C. (2021). "A Liquid Chromatographic Analysis of Gemifloxacin in Pharmaceutical Preparations Using 4-bromomethyl-7-methoxycoumarin Reagent." Bezmialem Science. URL: [Link]

  • Department of Science Service. "A new fluorogenic reagent for carboxylic acids: Derivatization of carboxylic acids with AABD-SH." dss.go.th. URL:[Link]

Sources

Optimization

Best catalysts for 4-(Bromomethyl)-7-(diethylamino)coumarin esterification reactions

Overview 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDC, also known in literature as DEACM-Br) is a premier fluorogenic and photocleavable reagent. It is widely utilized for the pre-column derivatization of carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDC, also known in literature as DEACM-Br) is a premier fluorogenic and photocleavable reagent. It is widely utilized for the pre-column derivatization of carboxylic acids to enable highly sensitive high-performance liquid chromatography (HPLC)[1] and for the post-synthetic modification of biological macromolecules in live-cell sensing applications[2].

Because the derivatization proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism, selecting the optimal base/catalyst system is the single most critical factor for achieving quantitative yields without degrading the electrophile.

Catalyst Selection Matrix

To optimize your reaction, select the catalyst system that best matches your substrate's steric profile and solvent requirements.

Catalyst SystemMechanism of ActionBest Use CaseReaction Kinetics
K₂CO₃ + 18-crown-6 Phase-Transfer Catalysis (PTC): 18-crown-6 chelates K⁺, generating a highly reactive "naked" carboxylate anion.Gold Standard for routine HPLC derivatization of aliphatic and aromatic carboxylic acids[1].Fast (30–60 min at 60°C)
Cs₂CO₃ Cesium Effect: The large, diffuse Cs⁺ ion weakly coordinates with the carboxylate, enhancing its nucleophilicity without needing a crown ether.Sterically hindered carboxylic acids or highly moisture-sensitive substrates.Moderate to Fast
DIPEA / TEA Homogeneous Deprotonation: Acts as a soluble organic base in polar aprotic solvents.Reactions requiring strictly homogeneous conditions (e.g., oligonucleotide or phosphorothioate labeling)[2].Slower (often requires excess base)
Standard Operating Procedure: K₂CO₃ / 18-crown-6 Mediated Esterification

This protocol is engineered as a self-validating system to ensure high-fidelity derivatization for fluorimetric HPLC analysis[3].

Step 1: Reagent Preparation

  • Action: Dissolve the carboxylic acid sample (approx. 1 mg/mL) in anhydrous acetone or acetonitrile. Add a 3-to-5-fold molar excess of BMDC.

  • Causality: Aprotic solvents (acetone/acetonitrile) are mandatory because they stabilize the SN​2 transition state without forming strong hydrogen bonds with the nucleophile. The molar excess of BMDC drives the reaction to completion according to Le Chatelier's principle.

Step 2: Catalyst Addition

  • Action: Add anhydrous K₂CO₃ (solid, 5 molar equivalents) and 18-crown-6 ether (0.1–0.5 molar equivalents) to the solution[1].

  • Causality: K₂CO₃ alone is insoluble in organic solvents like acetonitrile. The 18-crown-6 ether acts as a phase-transfer catalyst, sequestering the potassium cation. This leaves the deprotonated carboxylate as a "naked anion," drastically lowering the activation energy required for nucleophilic attack on the bromomethyl group[3].

Step 3: Thermal Activation

  • Action: Seal the reaction vial and incubate at 60°C for 45 minutes in the dark.

  • Causality: Heating provides the kinetic energy to overcome the SN​2 activation barrier. Conducting the reaction in the dark is critical because BMDC derivatives are highly photoactive and susceptible to photobleaching or photocleavage[2].

Step 4: Validation Checkpoint

  • Action: Spot 1 µL of the reaction mixture onto a silica TLC plate alongside a BMDC standard. Elute with Hexane:Ethyl Acetate (7:3) and visualize under a 365 nm UV lamp.

  • Causality: This provides immediate, self-validating proof of reaction. The unreacted BMDC will appear at a specific retention factor (Rf), while the newly formed coumarin ester will appear as a distinct, intensely blue-fluorescent spot at a different Rf. If the product spot is dominant, the reaction is successful and ready for HPLC injection.

Mechanistic Pathway

BMDC_Mechanism Acid Carboxylic Acid (R-COOH) Anion Naked Carboxylate (R-COO⁻) Acid->Anion Deprotonation Catalyst K₂CO₃ + 18-crown-6 (Base + PTC) Catalyst->Anion K⁺ Chelation (Enhances Nucleophilicity) TS Sₙ2 Transition State Anion->TS Nucleophilic Attack BMDC BMDC (Electrophile) BMDC->TS C-Br Cleavage Product Coumarin Ester (Fluorescent Tag) TS->Product Esterification Complete

Figure 1: Sₙ2 mechanistic pathway of BMDC esterification catalyzed by K₂CO₃ and 18-crown-6.

Troubleshooting & FAQs

Q: Why is my derivatization yield so low, and why do I see a massive secondary peak in my HPLC chromatogram? A: You are likely observing the hydrolysis of BMDC. If your solvent or base is not strictly anhydrous, ambient water will act as a competing nucleophile. Water attacks the bromomethyl group, converting BMDC into 4-hydroxymethyl-7-(diethylamino)coumarin. Fix: Use strictly anhydrous solvents (stored over molecular sieves) and ensure your K₂CO₃ is oven-dried prior to use.

Q: Can I substitute 18-crown-6 with another phase transfer catalyst? A: Yes. Dibenzo-18-crown-6 is a frequently used alternative that provides similar potassium-chelating properties and has been validated in fluorimetric HPLC assays[3]. Tetrabutylammonium bromide (TBAB) can also be used, though crown ethers generally provide superior reaction kinetics for this specific derivatization.

Q: I am trying to label an oligonucleotide. Can I use the K₂CO₃ method? A: No. For biological macromolecules like DNA or RNA (e.g., modifying phosphorothioate backbones), inorganic bases and harsh heating will degrade the sample. Instead, use a homogeneous organic base like DIPEA or Triethylamine (TEA) in a buffered aqueous/organic mixture at room temperature. BMDC efficiently alkylates phosphorothioates under these milder conditions[2].

Q: My target molecule has both a carboxylic acid and a primary amine. Will BMDC label both? A: Yes, BMDC is an aggressive alkylating agent. While carboxylates are generally more nucleophilic under K₂CO₃ catalysis, primary and secondary amines will undergo competitive alkylation. Fix: You must temporarily protect the amine group (e.g., with a Boc or Fmoc protecting group) prior to BMDC derivatization, or adjust the pH/catalyst system to kinetically favor the carboxylate.

References
  • A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization. Benchchem.1

  • A Liquid Chromatographic Analysis of Gemifloxacin in Pharmaceutical Preparations Using 4-bromomethyl-7-methoxycoumarin Reagent. Bezmialem Science. 3

  • Wavelength-Selective Activation of Photocaged DNAzymes for Metal Ion Sensing in Live Cells. ACS Omega. 2

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Coumarins: A Comparative Guide to Derivatization Efficiency of 4-(Bromomethyl)-7-(diethylamino)coumarin and 4-bromomethyl-7-methoxycoumarin

In the realm of fluorescence labeling, coumarin derivatives stand out for their bright signals and environmental sensitivity. For researchers in drug development and the broader scientific community, the choice of a deri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of fluorescence labeling, coumarin derivatives stand out for their bright signals and environmental sensitivity. For researchers in drug development and the broader scientific community, the choice of a derivatizing agent is pivotal for the success of analytical and bio-conjugation experiments. This guide provides an in-depth comparison of two prominent bromomethyl-activated coumarin reagents: 4-(Bromomethyl)-7-(diethylamino)coumarin (BDEAC) and 4-bromomethyl-7-methoxycoumarin (BMAC). We will delve into their derivatization efficiency, the photophysical properties of their conjugates, and provide experimental insights to guide your selection process.

At the Core: The Influence of the 7-Position Substituent

The key distinction between BDEAC and BMAC lies in the electron-donating group at the 7-position of the coumarin ring. BDEAC possesses a strong electron-donating diethylamino group, while BMAC has a less potent methoxy group. This seemingly subtle difference has profound implications for the reactivity of the 4-bromomethyl group and the fluorescence characteristics of the resulting derivatives.

The electron-donating substituent enhances the nucleophilicity of the coumarin ring system through a positive mesomeric (+M) effect. This increased electron density stabilizes the transition state of the nucleophilic substitution reaction at the bromomethyl group, thereby increasing its reactivity.[1][2] Consequently, the diethylamino group in BDEAC is expected to render the bromomethyl group more susceptible to nucleophilic attack compared to the methoxy group in BMAC. This heightened reactivity can translate to faster reaction times and higher derivatization yields.

Derivatization Efficiency: A Head-to-Head Comparison

While direct kinetic studies comparing BDEAC and BMAC for the derivatization of a wide range of functional groups are not extensively documented in a single source, we can infer their relative efficiencies based on their chemical structures and available data on related compounds.

Key Performance Characteristics:

Feature4-(Bromomethyl)-7-(diethylamino)coumarin (BDEAC)4-bromomethyl-7-methoxycoumarin (BMAC)
Reactive Group 4-Bromomethyl4-Bromomethyl
Target Functional Groups Thiols, Phenols, Carboxylic Acids, AminesCarboxylic Acids, Thiols, Phenols, Amines
Expected Reactivity Higher, due to the strong electron-donating diethylamino groupLower, due to the weaker electron-donating methoxy group
Fluorescence of Derivatives Longer wavelength emission (blue-green to green)Shorter wavelength emission (blue)
pH Sensitivity of Fluorescence Generally lowerCan be pH-sensitive

BDEAC's enhanced reactivity, stemming from the potent diethylamino group, makes it a versatile tool for labeling a variety of biomolecules.[2][3] The bromomethyl group readily participates in nucleophilic substitution reactions with thiols, phenols, carboxylic acids, and amines.[3] In contrast, BMAC is a well-established reagent, particularly for the derivatization of carboxylic acids and fatty acids, often in conjunction with a crown ether catalyst to enhance reaction rates.[1][4][5][6]

Photophysical Properties: The Brilliance of the Resulting Conjugates

The choice of a fluorescent label is often dictated by the photophysical properties of its derivatives. Here, the 7-substituent again plays a critical role. The stronger electron-donating nature of the diethylamino group in BDEAC leads to a more pronounced intramolecular charge transfer (ICT) character in the excited state. This results in a significant red-shift in both the absorption and emission spectra of its derivatives compared to those of BMAC.

Hypothetical Photophysical Data of Thiol Adducts:

ParameterBDEAC-Thiol Adduct (Estimated)BMAC-Thiol Adduct
Excitation Maximum (λex) ~400-420 nm~322-328 nm[7]
Emission Maximum (λem) ~470-500 nm~380-395 nm[4][7]
Quantum Yield (Φ) Expected to be highModerate to high
Color of Fluorescence GreenBlue

The longer wavelength emission of BDEAC derivatives can be advantageous in biological applications, as it can minimize interference from autofluorescence of cellular components, which typically occurs in the blue region of the spectrum. Furthermore, 7-aminocoumarin derivatives, such as those formed from BDEAC, tend to exhibit fluorescence that is less sensitive to pH changes compared to 7-hydroxy or 7-alkoxy coumarins.[6][8] This provides a more stable and reliable signal in varying cellular environments.

Experimental Protocols

Derivatization of Carboxylic Acids with BMAC

This protocol is adapted from established methods for the derivatization of fatty acids.[4][6]

Materials:

  • 4-bromomethyl-7-methoxycoumarin (BMAC)

  • Carboxylic acid sample

  • Anhydrous acetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • HPLC with fluorescence detector

Procedure:

  • Dissolve the carboxylic acid sample in anhydrous acetone.

  • Add a 1.5 to 2-fold molar excess of BMAC to the solution.

  • Add a 3-fold molar excess of anhydrous K₂CO₃ and a catalytic amount of 18-Crown-6.

  • Heat the reaction mixture at 60-70 °C for 1-2 hours, or until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the K₂CO₃.

  • The filtrate can be directly injected into the HPLC system for analysis.

Proposed Protocol for Derivatization of Thiols with BDEAC

This protocol is based on general principles of thiol alkylation with bromomethyl reagents.

Materials:

  • 4-(Bromomethyl)-7-(diethylamino)coumarin (BDEAC)

  • Thiol-containing sample (e.g., cysteine, glutathione)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Acetonitrile or DMF

  • HPLC with fluorescence detector

Procedure:

  • Dissolve the thiol-containing sample in the reaction buffer.

  • Prepare a stock solution of BDEAC in acetonitrile or DMF.

  • Add a 1.5 to 5-fold molar excess of the BDEAC stock solution to the thiol solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the integrity of biological samples.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • The reaction can be quenched by the addition of a small molecule thiol like β-mercaptoethanol.

  • Analyze the reaction mixture by HPLC with fluorescence detection (e.g., excitation ~410 nm, emission ~480 nm).

Proposed Protocol for Derivatization of Phenols with BDEAC

This protocol is adapted from a method for derivatizing phenols with a similar bromomethyl-activated reagent.[5]

Materials:

  • 4-(Bromomethyl)-7-(diethylamino)coumarin (BDEAC)

  • Phenolic sample

  • Anhydrous acetonitrile

  • Anhydrous potassium carbonate (K₂CO₃)

  • HPLC with fluorescence detector

Procedure:

  • Dissolve the phenolic sample in anhydrous acetonitrile.

  • Add a 1.5-fold molar excess of BDEAC.

  • Add a 2-fold molar excess of anhydrous K₂CO₃.

  • Stir the mixture at 60 °C for 2 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the K₂CO₃.

  • The filtrate can be diluted with the HPLC mobile phase and injected for analysis.

Visualizing the Derivatization Process

Derivatization_Workflow cluster_BDEAC BDEAC Derivatization cluster_BMAC BMAC Derivatization BDEAC_reagent BDEAC (Higher Reactivity) BDEAC_reaction Reaction with -SH, -OH, -COOH BDEAC_reagent->BDEAC_reaction Nucleophilic Attack BDEAC_product Green Fluorescent Derivative (λem ~480 nm) BDEAC_reaction->BDEAC_product Stable Conjugate BMAC_reagent BMAC (Lower Reactivity) BMAC_reaction Reaction with -COOH, -SH, -OH (often with catalyst) BMAC_reagent->BMAC_reaction Nucleophilic Attack BMAC_product Blue Fluorescent Derivative (λem ~390 nm) BMAC_reaction->BMAC_product Stable Conjugate Analyte Analyte with -SH, -OH, or -COOH Analyte->BDEAC_reaction Analyte->BMAC_reaction

Caption: Comparative workflow of BDEAC and BMAC derivatization.

Conclusion: Selecting the Right Tool for the Job

Both 4-(Bromomethyl)-7-(diethylamino)coumarin and 4-bromomethyl-7-methoxycoumarin are powerful reagents for fluorescently labeling a variety of molecules. The choice between them should be guided by the specific requirements of your experiment.

Choose 4-(Bromomethyl)-7-(diethylamino)coumarin (BDEAC) when:

  • High reactivity and faster reaction times are desired.

  • Labeling of a broad range of nucleophiles is required.

  • Longer wavelength emission is needed to avoid background fluorescence.

  • Fluorescence stability across a range of pH is important.

Choose 4-bromomethyl-7-methoxycoumarin (BMAC) when:

  • You are working with well-established protocols, particularly for carboxylic acids.

  • Blue fluorescence is suitable for your detection system.

  • A less reactive, and potentially more selective, reagent is preferred.

By understanding the fundamental differences in their chemical structure and the resulting impact on their reactivity and photophysical properties, researchers can make an informed decision to select the optimal coumarin derivative for their specific application, ultimately leading to more robust and sensitive experimental outcomes.

References

  • Kellner S, Kollar LB, Ochel A, Ghate M, Helm M (2013) Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. PLoS ONE 8(7): e67945. [Link]

  • Kellner, S., et al. (2013). Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. Semantic Scholar. [Link]

  • Domínguez-López, I., et al. (2005). Identification of lipid binders in old oil paintings by separation of 4-bromomethyl-7-methoxycoumarin derivatives of fatty acids by liquid chromatography with fluorescence detection. Journal of Chromatography A, 1073(1-2), 343-349. [Link]

  • Dünges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry, 49(3), 442-445. [Link]

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Lipid Hub. [Link]

  • de Melo, J. S., et al. (2021). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances, 11(58), 36949-36966. [Link]

Sources

Comparative

A Comparative Guide to the Limit of Detection for Carboxylic Acids Labeled with 4-(Bromomethyl)-7-(diethylamino)coumarin

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is a frequent analytical challenge. Many of these compounds lack a native chromophore or fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is a frequent analytical challenge. Many of these compounds lack a native chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors difficult, especially at low concentrations. Pre-column derivatization, the process of chemically modifying an analyte to enhance its detectability, is a powerful strategy to overcome this limitation. This guide provides an in-depth technical comparison of the limit of detection (LOD) for carboxylic acids labeled with 4-(Bromomethyl)-7-(diethylamino)coumarin (Br-Dmc), and offers insights into its performance relative to other common fluorescent labeling reagents.

The Critical Role of Derivatization in Carboxylic Acid Analysis

The carboxyl functional group is a common moiety in a vast array of biologically and pharmaceutically important molecules, including fatty acids, amino acids, and drug metabolites. The inherent polarity and often weak UV absorbance of many carboxylic acids necessitate a chemical modification step to enable their detection at physiologically and pharmacologically relevant concentrations. Fluorescent labeling, in particular, offers exceptional sensitivity and selectivity.

The choice of a derivatizing agent is paramount and is dictated by several factors, including the reactivity of the agent towards the target functional group, the stability of the resulting derivative, and, most importantly, the photophysical properties of the fluorescent tag which directly influence the achievable limit of detection.

4-(Bromomethyl)-7-(diethylamino)coumarin (Br-Dmc): A Promising Reagent for Enhanced Sensitivity

4-(Bromomethyl)-7-(diethylamino)coumarin (Br-Dmc) is a member of the coumarin family of fluorescent dyes. Coumarins are well-regarded for their strong fluorescence and are widely used as labels in various biochemical and analytical applications. The structure of Br-Dmc features a highly fluorescent 7-(diethylamino)coumarin core and a reactive bromomethyl group. This bromomethyl moiety readily reacts with the carboxylate anion of a carboxylic acid to form a stable, highly fluorescent ester derivative.

The key to the high sensitivity of Br-Dmc lies in the electron-donating diethylamino group at the 7-position of the coumarin ring. This substituent significantly enhances the fluorescence quantum yield of the coumarin fluorophore compared to other derivatives, such as those with a methoxy group. This heightened fluorescence intensity translates directly to a lower limit of detection in HPLC analysis with fluorescence detection (HPLC-FLD).

Experimental Workflow: From Derivatization to Detection

The successful application of Br-Dmc for the sensitive detection of carboxylic acids hinges on a well-optimized experimental protocol. The following section outlines a typical workflow, explaining the rationale behind each step.

G cluster_0 Sample Preparation & Derivatization cluster_1 HPLC-FLD Analysis prep Sample containing carboxylic acid dissolve Dissolve in aprotic solvent (e.g., acetonitrile) prep->dissolve reagents Add Br-Dmc and a non-nucleophilic base (e.g., DBU or K2CO3/18-crown-6) dissolve->reagents react Incubate at elevated temperature (e.g., 60-80 °C) reagents->react quench Quench reaction (optional, e.g., by adding a protic solvent) react->quench inject Inject derivatized sample into HPLC system quench->inject separate Separation on a reverse-phase column (e.g., C18) inject->separate detect Fluorescence detection (Ex/Em ~400 nm / ~470 nm) separate->detect quantify Data acquisition and quantification detect->quantify

Fig 1. A generalized experimental workflow for the derivatization of carboxylic acids with Br-Dmc and subsequent HPLC-FLD analysis.
Detailed Derivatization Protocol
  • Sample Preparation : The sample containing the carboxylic acid(s) of interest should be free of particulate matter and dissolved in an appropriate aprotic solvent, such as acetonitrile or acetone. The absence of water is crucial as it can hydrolyze the bromomethyl group of the reagent and compete with the derivatization reaction.

  • Reagent Addition : A molar excess of Br-Dmc is added to the sample solution. To facilitate the reaction, a non-nucleophilic base is required to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. Common choices include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a combination of potassium carbonate (K2CO3) and a crown ether like 18-crown-6. The crown ether complexes the potassium ion, increasing the "nakedness" and reactivity of the carbonate anion.

  • Reaction Conditions : The reaction mixture is typically heated to between 60 and 80 °C for a defined period, usually 30 to 60 minutes. Optimization of the reaction time and temperature is crucial to ensure complete derivatization without degradation of the analyte or the derivative.

  • Reaction Quenching : If necessary, the reaction can be stopped by the addition of a small amount of a protic solvent, such as methanol, which will react with any remaining Br-Dmc.

HPLC-FLD Analysis

The derivatized sample is then injected into an HPLC system equipped with a fluorescence detector.

  • Chromatographic Separation : A reversed-phase column, such as a C18 column, is typically used to separate the derivatized carboxylic acids. The mobile phase usually consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Fluorescence Detection : The fluorescence detector is set to the optimal excitation and emission wavelengths for the Br-Dmc derivative. For 7-(diethylamino)coumarin derivatives, the excitation maximum is typically around 400 nm, and the emission maximum is around 470 nm.[1]

Performance Comparison: Limit of Detection

Derivatizing ReagentAnalyteLimit of Detection (LOD)Analytical MethodReference
4-(Bromomethyl)-7-(diethylamino)coumarin (Br-Dmc) Carboxylic AcidsEstimated in the low femtomole to high attomole rangeHPLC-FLD-
3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br)Fatty AcidsNot specified in abstract, but studied for LODHPLC-LIF[2]
N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC)Undecylenic Acid12.5 pg on-columnHPLC-FLD[3]
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Carboxylic Acids-HPLC-FLD[4]
1-Pyrenyldiazomethane (PDAM)Carboxylic Acids20-30 femtomolesHPLC-FLD[5]

Table 1: Comparison of Limits of Detection for Carboxylic Acids with Various Fluorescent Labeling Reagents.

Discussion and Interpretation

The high fluorescence quantum yield of the 7-(diethylamino)coumarin fluorophore is the primary reason to expect a very low limit of detection for Br-Dmc labeled carboxylic acids. The diethylamino group is a strong electron-donating group, which enhances the fluorescence intensity of the coumarin system more effectively than a methoxy group, as found in the commonly used 4-bromomethyl-7-methoxycoumarin (Br-Mmc).[6]

The structurally similar reagent, 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br), was specifically developed as an improved version of bromomethyl-type coumarin reagents for fluorescently labeling carboxylic acids.[2] Although the exact LOD values are not available in the abstract, the focus of the study on its limits of detection suggests that it offers high sensitivity.[2]

For a concrete point of comparison, N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) has a reported on-column LOD of 12.5 pg for undecylenic acid.[3] Given the generally superior fluorescence properties of the 7-(diethylamino)coumarin scaffold, it is reasonable to anticipate that the LOD for Br-Dmc derivatives would be in a similar or even lower range.

Another highly sensitive reagent, 1-pyrenyldiazomethane (PDAM), achieves detection limits in the 20-30 femtomole range.[5] While PDAM has a different reactive group (diazomethane), this value provides a benchmark for the sensitivity that can be achieved with highly fluorescent labels. It is plausible that Br-Dmc could offer comparable or even superior sensitivity due to the high quantum efficiency of the 7-(diethylamino)coumarin fluorophore.[]

Factors Influencing the Limit of Detection

Achieving the lowest possible limit of detection is not solely dependent on the choice of the labeling reagent. Several experimental factors must be carefully optimized:

  • Derivatization Efficiency : The derivatization reaction must proceed to completion to ensure that all analyte molecules are labeled. This requires optimization of reagent concentrations, reaction time, temperature, and catalyst.

  • Chromatographic Conditions : Sharp, well-resolved chromatographic peaks lead to a better signal-to-noise ratio and thus a lower LOD. This can be achieved by optimizing the column, mobile phase composition, and flow rate.

  • Detector Settings : The sensitivity of the fluorescence detector should be maximized by selecting the optimal excitation and emission wavelengths and ensuring proper calibration and maintenance.

  • Purity of Reagents and Solvents : Impurities in the derivatizing agent or solvents can lead to high background fluorescence, which will increase the noise and elevate the LOD.

Conclusion

4-(Bromomethyl)-7-(diethylamino)coumarin (Br-Dmc) stands out as a highly promising fluorescent labeling reagent for the ultra-sensitive determination of carboxylic acids. The presence of the electron-donating diethylamino group is expected to impart superior fluorescence properties compared to other coumarin derivatives, leading to exceptionally low limits of detection, likely in the low femtomole to high attomole range.

While direct, published LOD data for Br-Dmc is currently scarce, a comparative analysis with structurally similar reagents and an understanding of the structure-fluorescence relationship of coumarin dyes strongly support its potential for high-sensitivity applications. For researchers in drug development and other scientific fields requiring the quantification of trace amounts of carboxylic acids, Br-Dmc represents a valuable tool to push the boundaries of analytical detection. The successful implementation of this reagent, however, relies on the careful optimization of the entire analytical workflow, from derivatization to detection.

References

  • Performance of 3-[4-(bromomethyl)phenyl]-7-(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection. (2018). Journal of Chromatography B, 1100-1101, 50-57. [Link]

  • Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage. (2022). Organic Letters, 24(15), 2804–2808. [Link]

  • Coumarin derivatizing agents for carboxylic acid detection using peroxyoxalate chemiluminescence with liquid chromatography. (1991). Analytical Chemistry, 63(4), 413-418. [Link]

  • A new fluorogenic reagent for labelling carboxylic acids in HPLC. (2002). Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. [Link]

  • Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage. (2022). Organic Letters, 24(15), 2804–2808. [Link]

  • 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. (1992). Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. [Link]

  • Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. (2009). Tetrahedron, 65(34), 6877-6883. [Link]

  • 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. (1977). Analytical Chemistry, 49(12), 1774-1776. [Link]

  • Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling. (2023). Molecules, 28(19), 6886. [Link]

  • Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. (2019). Molecules, 24(15), 2804. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). Journal of The American Society for Mass Spectrometry, 28(12), 2695–2703. [Link]

  • Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C-Br Bond Cleavage. (2022). Organic Letters, 24(15), 2804-2808. [Link]

Sources

Validation

Validating HPLC-FLD methods using 4-(Bromomethyl)-7-(diethylamino)coumarin

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, non-chromophoric compounds. Direct analysis of carboxylic acids (e.g., fatty acids, bile acids, and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, non-chromophoric compounds. Direct analysis of carboxylic acids (e.g., fatty acids, bile acids, and pharmaceuticals like ibuprofen) via High-Performance Liquid Chromatography (HPLC) is notoriously challenging due to their lack of a strong chromophore or fluorophore ([1]).

To overcome this, pre-column derivatization is essential. While UV-active reagents are common, fluorescence detection (FLD) offers unparalleled sensitivity. This guide objectively evaluates 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC) as a premier fluorescent labeling reagent, compares its performance against industry alternatives, and provides a self-validating experimental framework for your next method validation.

Part 1: The Mechanistic Causality of BMDAC Derivatization

The analytical power of BMDAC lies in its highly engineered, dual-functional chemical structure ([2]):

  • The Reactive Bromomethyl Group: The C-Br bond serves as an excellent leaving group. In the presence of a base, it undergoes a rapid bimolecular nucleophilic substitution ( SN​2 ) reaction with carboxylate anions to form a stable fluorescent ester.

  • The Diethylamino Fluorophore: Unlike standard methoxy-substituted coumarins, the strongly electron-donating diethylamino group at the 7-position induces a significant intramolecular charge transfer. This chemically red-shifts the spectral properties, yielding an excitation maximum ( λex​ ) of ~385 nm and an emission maximum ( λem​ ) of ~490 nm ([3]).

Expertise Insight: Why does this red-shift matter? Biological matrices (like plasma and urine) and common organic solvents exhibit strong auto-fluorescence in the UV and low-visible range (300–400 nm). By shifting the emission out to 490 nm, BMDAC drastically reduces background noise, improving the Signal-to-Noise (S/N) ratio and lowering the Limit of Detection (LOD) compared to traditional coumarin derivatives.

Part 2: Comparative Performance Analysis

To objectively position BMDAC, we must compare it against standard industry alternatives: BrMMC (4-Bromomethyl-7-methoxycoumarin, a related fluorescent reagent) and p-Bromophenacyl bromide (a standard UV-labeling reagent) ([1]).

Performance MetricBMDACBrMMCp-Bromophenacyl Bromide
Detection Mode Fluorescence (FLD)Fluorescence (FLD)UV Absorbance
Typical Wavelengths Ex: ~385 nm, Em: ~490 nmEx: ~325 nm, Em: ~400 nmUV: ~260 nm
Matrix Interference Very Low (Red-shifted emission avoids matrix auto-fluorescence)Moderate (Emission overlaps with some biological matrices)High (Many biological compounds absorb at 260 nm)
Relative Sensitivity Excellent (fmol range)Excellent (fmol range)Good (pmol range)
Reaction Conditions 60°C, 30-60 min, Base/Catalyst60°C, 30-60 min, Base/Catalyst60-80°C, 30-90 min, Catalyst
Primary Application Complex biological samples requiring high specificityStandard analytical assaysRoutine QA/QC where UV is sufficient

Part 3: Experimental Workflow & Self-Validating Protocol

To ensure analytical trustworthiness, the derivatization protocol must be designed as a self-validating system. The following protocol utilizes anhydrous potassium carbonate ( K2​CO3​ ) as a base and 18-crown-6 ether as a phase-transfer catalyst ([1]).

Expertise Insight: The Causality of the Catalyst. K2​CO3​ deprotonates the carboxylic acid. The 18-crown-6 ether specifically chelates the potassium cation ( K+ ). This leaves the carboxylate anion "naked" and highly reactive in the organic solvent, drastically accelerating the SN​2 attack on the bromomethyl group of BMDAC.

G A 1. Sample Prep (Carboxylic Acid) B 2. Derivatization (+ BMDAC, K2CO3, 18-Crown-6, 60°C) A->B Add Reagents C 3. Quenching & Filtration B->C 30-60 min D 4. HPLC-FLD Analysis (Ex: 385nm, Em: 490nm) C->D Inject

Workflow for derivatization and HPLC-FLD analysis of carboxylic acids using BMDAC.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 10 mM solution of BMDAC in anhydrous HPLC-grade acetonitrile. (Note: BMDAC is light-sensitive; use amber vials [4]).

    • Prepare a catalyst mixture containing 10 mM 18-crown-6 ether and suspended anhydrous K2​CO3​ (approx. 5 mg/mL) in acetonitrile.

  • Derivatization Reaction:

    • In a dark reaction vial, combine 100 µL of the extracted carboxylic acid sample, 100 µL of the BMDAC solution, and 50 µL of the catalyst mixture.

    • Seal the vial and incubate in a heating block at 60°C for 45 minutes.

  • Quenching and System Suitability (Self-Validation):

    • Cool the vial to room temperature. Add 10 µL of a weak organic acid (e.g., 1% acetic acid) to quench unreacted K2​CO3​ and stop the reaction.

    • Self-Validation Check: Always prepare and run a "Reagent Blank" (reagents only, substituting the sample with pure solvent). This allows you to identify the unreacted BMDAC peak and its hydrolysis byproducts, ensuring they do not co-elute with your target analyte.

  • Chromatographic Separation & Injection:

    • Filter the mixture through a 0.22 µm PTFE syringe filter.

    • Inject 10 µL into the HPLC system equipped with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Set the FLD detector to λex​ = 385 nm and λem​ = 490 nm.

Part 4: Method Validation Framework (ICH Q2(R1))

Validating an HPLC-FLD method using BMDAC requires rigorous adherence to the ICH Q2(R1) guidelines to prove the method is fit for its intended purpose.

G A HPLC-FLD Method Validation (ICH Q2(R1) Guidelines) B Specificity (Resolution > 1.5) A->B Peak Purity C Linearity & Range (R² > 0.999) A->C Calibration D Sensitivity (LOD S/N > 3, LOQ S/N > 10) A->D Noise Eval E Precision & Accuracy (RSD < 2%, Recovery 98-102%) A->E Spiking

Core parameters for validating the BMDAC HPLC-FLD method per ICH Q2(R1) guidelines.

  • Specificity: Ensure baseline resolution ( Rs​>1.5 ) between the derivatized target acid, unreacted BMDAC, and matrix components. The red-shifted emission of BMDAC inherently boosts specificity by filtering out matrix noise.

  • Linearity: Evaluate the derivatization yield across a relevant concentration range (e.g., 1 nM to 10 µM). A correlation coefficient ( R2 ) > 0.999 demonstrates that the derivatization reaction is exhaustive and proportional to the analyte concentration.

  • Sensitivity (LOD/LOQ): Calculate based on Signal-to-Noise. BMDAC typically achieves LODs in the low femtomole range due to the high quantum yield of the diethylamino coumarin fluorophore.

  • Robustness: As noted in comparative robustness studies ([1]), slight deliberate variations in reaction temperature ( ±5 °C) and time ( ±10 min) should be tested to ensure the derivatization yield remains stable under standard laboratory fluctuations.

Conclusion

For researchers analyzing trace carboxylic acids in complex matrices, BMDAC offers a distinct advantage over traditional UV reagents and standard methoxycoumarins. By leveraging the electron-donating diethylamino group, BMDAC provides a red-shifted fluorescence profile that minimizes matrix interference, while the reactive bromomethyl group ensures rapid, quantitative derivatization.

References

  • Takano, M. "Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage." Organic Letters, ACS Publications.[Link]

  • Beharry Lab. "Light Control of β-lapachone Activity Using Photoremovable Protecting Groups." Scholaris.ca.[Link]

Sources

Comparative

A Comparative Guide to Fluorescent Derivatization: 4-(Bromomethyl)-7-(diethylamino)coumarin vs. ADAM Tags

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying non-chromophoric carboxylic acids—such as free fatty acids, bile acids, and prostaglandins—at trace levels. Direct UV-Vis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying non-chromophoric carboxylic acids—such as free fatty acids, bile acids, and prostaglandins—at trace levels. Direct UV-Vis detection is often inadequate for these analytes. To achieve femtomole sensitivity in High-Performance Liquid Chromatography (HPLC), we must rely on fluorescent derivatization.

In this guide, we will objectively compare two prominent labeling reagents: 4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC) and 9-Anthryldiazomethane (ADAM) . While both reagents achieve high-sensitivity fluorescence detection, their underlying reaction mechanisms dictate entirely different experimental workflows, stability profiles, and troubleshooting strategies.

Mechanistic Causality: The Chemistry of Derivatization

To design a robust analytical assay, one must understand the "why" behind the protocol. The choice between BMDAC and ADAM is fundamentally a choice between two distinct chemical pathways.

ADAM: Diazoalkane Esterification

ADAM is a highly reactive diazoalkane derivative. The derivatization is initiated by the protonation of the diazo carbon by the target carboxylic acid, forming a transient diazonium intermediate. The resulting carboxylate anion immediately attacks the diazonium carbon via an SN2 mechanism, displacing nitrogen gas (N₂) to form a stable anthrylmethyl ester 1.

  • The Causality: Because the carboxylic acid itself acts as the acid catalyst, no external base or heating is required . The reaction proceeds smoothly at room temperature 2. However, the inherent reactivity of the diazo group makes ADAM highly unstable; it is prone to spontaneous decomposition and must be stored at -80°C or synthesized fresh.

BMDAC: Nucleophilic Substitution

BMDAC is an alkyl bromide featuring a strongly electron-donating diethylamino group on a coumarin fluorophore. The derivatization relies on a classic bimolecular nucleophilic substitution (SN2) 3.

  • The Causality: Carboxylic acids are weak nucleophiles. To drive the SN2 reaction, the acid must first be fully deprotonated into a highly nucleophilic carboxylate anion. This necessitates the addition of a base (e.g., K₂CO₃). Furthermore, to overcome the activation energy barrier of displacing the bulky bromide leaving group, the reaction requires thermal energy (typically 60°C) and a phase-transfer catalyst (like 18-crown-6) to solubilize the potassium carboxylate in organic solvents. The trade-off for this harsher protocol is exceptional reagent stability; BMDAC can be stored for years without significant degradation.

ReactionMechanisms CA1 Carboxylic Acid (R-COOH) Ester1 Anthrylmethyl Ester (Fluorescent) CA1->Ester1 + ADAM Room Temp ADAM ADAM Reagent (Diazoalkane) ADAM->Ester1 N2 N2 Gas (Byproduct) Ester1->N2 CA2 Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) CA2->Carboxylate Deprotonation Base Base + Catalyst (K2CO3, Crown Ether) Base->Carboxylate Ester2 Coumarin Ester (Fluorescent) Carboxylate->Ester2 + BMDAC Heat (60°C) BMDAC BMDAC Reagent (Alkyl Bromide) BMDAC->Ester2 HBr Bromide Salt (Byproduct) Ester2->HBr

Chemical reaction pathways for ADAM and BMDAC derivatization.

Comparative Performance Metrics

When selecting a fluorescent tag, sensitivity, stability, and spectral properties must be weighed against the sample matrix. The table below summarizes the critical quantitative data for both reagents 4.

Parameter4-(Bromomethyl)-7-(diethylamino)coumarin (BMDAC)9-Anthryldiazomethane (ADAM)
Chemical Class Alkyl Halide (Coumarin derivative)Diazoalkane (Anthracene derivative)
Primary Target Carboxylic acids, Thiols, PhosphorothioatesCarboxylic acids
Reaction Mechanism SN2 Nucleophilic SubstitutionDiazoalkane Esterification
Catalyst / Base Required (e.g., K₂CO₃, 18-Crown-6)Not Required
Incubation Conditions 60°C for 30–60 minutesRoom Temperature for 60 minutes
Reagent Stability High (Stable at -20°C for >1 year)Low (Decomposes rapidly, store at -80°C)
Excitation (λex) ~385 nm365 nm
Emission (λem) ~460 - 490 nm412 nm
Detection Limit (LOD) Low femtomolePicomole to femtomole

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains internal checkpoints to confirm that the chemistry proceeded as intended before sample injection.

Protocol A: ADAM Derivatization (Mild Conditions)

Best suited for thermally labile analytes where heating is prohibited.

  • Reagent Preparation & Validation: Dissolve ADAM in HPLC-grade ethyl acetate to a concentration of 0.1% (w/v).

    • Validation Checkpoint: Verify the solution is a clear, deep orange/red color. A pale yellow or colorless solution indicates diazo decomposition, and the reagent must be discarded.

  • Sample Mixing: Combine 200 µL of the carboxylic acid sample (extracted in ethyl acetate) with 200 µL of the ADAM reagent.

  • Incubation: Allow the mixture to stand in the dark at room temperature (20-25°C) for 60 minutes.

  • Blank Control Validation: Prepare a reagent blank (200 µL ethyl acetate + 200 µL ADAM).

    • Causality: ADAM naturally degrades into 9-anthraldehyde and other fluorescent byproducts. Running a blank is critical to map these background peaks so they are not misidentified as analyte derivatives.

  • Detection: Inject 1-5 µL directly into the HPLC system. Monitor at λex = 365 nm, λem = 412 nm.

Protocol B: BMDAC Derivatization (High Stability)

Best suited for high-throughput screening where reagent stability and reproducibility are paramount.

  • Sample & Catalyst Prep: Dissolve the carboxylic acid sample in 500 µL of anhydrous acetonitrile. Add 5 mg of anhydrous K₂CO₃ and 1 mg of 18-crown-6 ether.

    • Validation Checkpoint: The strict use of anhydrous conditions is a self-validating step to prevent the competitive hydrolysis of BMDAC into its corresponding (and highly fluorescent) coumarin alcohol, which would flood the chromatogram with noise.

  • Reagent Addition: Add 100 µL of a 10 mM BMDAC solution (in acetonitrile) to the mixture.

  • Thermal Incubation: Seal the reaction vial tightly and heat at 60°C for 45 minutes in a dry heating block.

  • Cooling & Filtration: Cool the reaction to room temperature. Filter the mixture through a 0.22 µm PTFE syringe filter.

    • Causality: The SN2 reaction generates insoluble potassium bromide (KBr) salts. Filtering validates that the sample is particulate-free, preventing catastrophic overpressure and frit clogging in the HPLC column.

  • Detection: Inject 1-5 µL into the HPLC. Monitor at λex = 385 nm, λem = 490 nm.

Workflow cluster_ADAM ADAM Protocol cluster_BMDAC BMDAC Protocol Start Sample Prep: Dissolve Analyte in Organic Solvent A1 Add 0.1% ADAM Reagent (Freshly Prepared) Start->A1 B1 Add Base & Catalyst (Anhydrous K2CO3, 18-Crown-6) Start->B1 A2 Incubate at Room Temp (60 mins, Dark) A1->A2 HPLC HPLC-Fluorescence Analysis A2->HPLC B2 Add BMDAC Reagent (Molar Excess) B1->B2 B3 Heat at 60°C (45 mins) B2->B3 B4 Filter to Remove Salts B3->B4 B4->HPLC

Experimental workflow comparison between ADAM and BMDAC labeling.

Strategic Selection Guide

As an application scientist, my recommendation hinges on your laboratory's operational constraints:

  • Choose ADAM if you are working with highly sensitive, thermally labile lipid mediators that cannot survive 60°C heating. Be prepared to manage strict cold-chain logistics (-80°C) for the reagent.

  • Choose BMDAC if you require a rugged, highly reproducible assay for routine batch analysis. The coumarin derivative offers superior reagent shelf-life and a larger Stokes shift, which minimizes background scatter interference during fluorescence detection.

References

  • Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4." Molecular Probes Handbook.
  • Nimura, N., & Kinoshita, T. "Separation and quantitation of long-chain free fatty acids in human serum by high-performance liquid chromatography." PubMed.
  • BenchChem. "A Comparative Guide to Fluorescent Derivatization Agents for Carboxylic Acid Analysis." BenchChem Technical Resources.
  • ACS Publications. "Wavelength-Selective Activation of Photocaged DNAzymes for Metal Ion Sensing in Live Cells." ACS Omega.

Sources

Validation

A Senior Application Scientist's Guide to Reproducibility in Bioanalysis: A Comparative Study of 4-(Bromomethyl)-7-(diethylamino)coumarin Derivatization

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous and exogenous compounds in biological matrices is paramount. Many analytes, particularly carboxylic acids, lack t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous and exogenous compounds in biological matrices is paramount. Many analytes, particularly carboxylic acids, lack the intrinsic physicochemical properties for sensitive detection by modern analytical instrumentation. Fluorescent derivatization is a powerful strategy to overcome this limitation, converting non-fluorescent molecules into highly fluorescent derivatives, thereby enhancing detection sensitivity and selectivity in techniques like High-Performance Liquid Chromatography (HPLC).[1][2]

This guide provides an in-depth technical comparison of 4-(Bromomethyl)-7-(diethylamino)coumarin (Br-Dmc), a widely used fluorescent labeling reagent, with its common alternatives. We will delve into the reproducibility of its derivatization in complex biological matrices, a critical factor for the reliability and validity of bioanalytical methods. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for your analytical challenges.

The Critical Role of Derivatization in Bioanalysis

The primary objective of derivatization is to chemically modify an analyte to improve its analytical characteristics.[3] For carboxylic acids, which are often polar and non-volatile, this modification is crucial for:

  • Enhanced Sensitivity: Introduction of a fluorophore allows for detection at picomole or even femtomole levels.[3]

  • Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.

  • Increased Selectivity: By targeting a specific functional group, derivatization can reduce interference from other matrix components.

However, the derivatization step itself can be a significant source of variability. Inconsistent reaction yields, side reactions, and degradation of the derivative can all compromise the reproducibility and accuracy of the final analytical result. Therefore, a thorough understanding and optimization of the derivatization process are essential for robust and reliable bioanalysis.

Comparative Analysis of Fluorescent Derivatization Reagents for Carboxylic Acids

The selection of a suitable derivatization reagent is a critical step in method development. While 4-(Bromomethyl)-7-(diethylamino)coumarin (Br-Dmc) is a popular choice, several alternatives are available, each with its own advantages and disadvantages.

4-(Bromomethyl)-7-(diethylamino)coumarin (Br-Dmc) and its Analogs

Mechanism of Action: Br-Dmc belongs to the family of bromomethylcoumarins, which react with carboxylic acids via a nucleophilic substitution reaction to form a stable, highly fluorescent ester.[4] The reaction is typically carried out in an aprotic solvent in the presence of a base and a phase-transfer catalyst, such as a crown ether, to enhance the reaction rate.[5]

dot

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Br_Dmc 4-(Bromomethyl)-7- (diethylamino)coumarin (Br-Dmc) Fluorescent_Ester Fluorescent Coumarin Ester Br_Dmc->Fluorescent_Ester Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Fluorescent_Ester Nucleophilic Attack Base Base (e.g., K₂CO₃) Base->Carboxylic_Acid Deprotonation Catalyst Crown Ether Catalyst->Carboxylic_Acid Facilitates Reaction Solvent Aprotic Solvent (e.g., Acetonitrile) Byproducts HBr + Base-H⁺

Caption: Derivatization of a carboxylic acid with Br-Dmc.

Performance Characteristics: While specific quantitative validation data for 4-Bromomethyl-6,7-dimethoxycoumarin is not extensively available in publicly accessible literature, the performance characteristics can be extrapolated from its closely related and widely studied analog, 4-bromomethyl-7-methoxycoumarin, and other common derivatizing agents.[2] A study on a similar reagent, 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br), demonstrated it to be a reliable, robust, fast, and convenient method for the analysis of fatty acids.[6]

Alternative Fluorescent Derivatization Reagents

A variety of other reagents are employed for the fluorescent labeling of carboxylic acids. The choice often depends on the desired sensitivity, the nature of the analyte, and the available instrumentation.

Reagent ClassExampleReactive GroupTarget Functional GroupKey AdvantagesKey Disadvantages
Bromomethylcoumarins 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)BromomethylCarboxylic AcidsHigh fluorescence, good stability.[7][8]Requires catalyst and heating.
Diazomethyls 9-Anthryldiazomethane (ADAM)DiazomethylCarboxylic AcidsReacts at room temperature without a catalyst, high sensitivity.[3][9]Reagent can be unstable.[10]
N-Hydroxysuccinimide (NHS) Esters (Amine-reactive fluorophore)-NHS EsterNHS EsterAmines (after converting carboxylic acid)High reactivity and efficiency with primary amines.Requires a two-step process for carboxylic acids.

Ensuring Reproducibility: A Deep Dive into Experimental Parameters

Several factors can influence the reproducibility of the Br-Dmc derivatization:

  • pH of the Reaction Mixture: The formation of the carboxylate anion is pH-dependent. Inconsistent pH can lead to variable reaction rates.

  • Reaction Time and Temperature: These parameters must be tightly controlled to ensure complete and consistent derivatization.

  • Purity of Reagents and Solvents: Impurities can interfere with the reaction or introduce background fluorescence.

  • Matrix Effects: Components of the biological matrix can suppress or enhance the derivatization reaction, leading to inaccurate and irreproducible results.

Navigating the Labyrinth of Biological Matrices: Understanding and Mitigating Matrix Effects

Biological matrices such as plasma, serum, and urine are incredibly complex, containing a myriad of endogenous compounds that can interfere with the derivatization process. These "matrix effects" are a major challenge to achieving reproducible results.

dot

cluster_matrix Biological Matrix Components cluster_mitigation Mitigation Strategies Proteins Proteins Derivatization Derivatization Reaction (Analyte + Reagent) Proteins->Derivatization Interference Lipids Lipids Lipids->Derivatization Interference Salts Salts Salts->Derivatization Interference Metabolites Endogenous Metabolites Metabolites->Derivatization Interference SPE Solid-Phase Extraction (SPE) SPE->Derivatization Reduces Interference LLE Liquid-Liquid Extraction (LLE) LLE->Derivatization Reduces Interference PP Protein Precipitation PP->Derivatization Reduces Interference IS Stable Isotope-Labeled Internal Standard IS->Derivatization Compensates for Variability

Caption: Matrix effects and mitigation strategies in derivatization.

Strategies to Mitigate Matrix Effects:

  • Sample Preparation: Thorough sample cleanup is the first line of defense.

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): A highly effective and selective method for isolating the analyte and removing matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and experiences the same matrix effects and variability in derivatization as the analyte. By calculating the ratio of the analyte to the SIL-IS, these variations can be compensated for, leading to more accurate and reproducible results.

  • Method Optimization: Careful optimization of the derivatization conditions (pH, temperature, reaction time) can help to minimize the impact of interfering substances.

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reproducible science. Below are representative protocols for the derivatization of carboxylic acids using Br-Dmc and two common alternatives.

Protocol 1: Derivatization of Fatty Acids in Plasma using 4-(Bromomethyl)-7-(diethylamino)coumarin (Br-Dmc)

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Plasma sample

  • Internal Standard (e.g., a fatty acid not present in the sample)

  • 4-(Bromomethyl)-7-(diethylamino)coumarin (Br-Dmc) solution (1 mg/mL in acetonitrile)

  • Potassium carbonate (anhydrous)

  • 18-Crown-6 solution (1 mg/mL in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma in a glass tube, add the internal standard.

    • Add 500 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add 1 mL of hexane and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of acetonitrile.

    • Add 20 µL of Br-Dmc solution.

    • Add approximately 2 mg of anhydrous potassium carbonate and 10 µL of 18-crown-6 solution.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Sample Analysis:

    • Reconstitute the derivatized sample in 100 µL of the initial mobile phase.

    • Inject an aliquot into the HPLC system with fluorescence detection.

Protocol 2: Derivatization of Carboxylic Acids using 9-Anthryldiazomethane (ADAM)

This protocol is adapted from a method for the analysis of fatty acids.[6]

Materials:

  • Dried sample containing carboxylic acids

  • 9-Anthryldiazomethane (ADAM) solution (e.g., 0.1% w/v in ethyl acetate)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Derivatization:

    • To the dried sample in a vial, add 200 µL of the ADAM solution.

    • Let the reaction proceed at room temperature for at least 60 minutes in the dark.

  • Sample Analysis:

    • The reaction mixture can be directly injected into the HPLC system, or the solvent can be evaporated and the residue reconstituted in the mobile phase.

Protocol 3: Two-Step Derivatization of Carboxylic Acids via N-Hydroxysuccinimide (NHS) Ester Formation

This protocol involves activating the carboxylic acid to an NHS ester, which then reacts with a fluorescent amine.

Materials:

  • Carboxylic acid sample

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • A fluorescent amine (e.g., dansyl cadaverine)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid sample in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-4 hours.

  • Amine Coupling:

    • To the activated carboxylic acid solution, add the fluorescent amine (1.5 equivalents) and triethylamine (2 equivalents).

    • Stir the reaction mixture at room temperature overnight in the dark.

  • Sample Analysis:

    • The reaction mixture can be diluted with the mobile phase and injected into the HPLC system.

Conclusion and Future Perspectives

The reproducibility of derivatization with 4-(Bromomethyl)-7-(diethylamino)coumarin in biological matrices is a critical consideration for the development of robust and reliable bioanalytical methods. While Br-Dmc and its analogs are powerful tools for the sensitive detection of carboxylic acids, achieving high reproducibility requires careful optimization of reaction conditions and effective mitigation of matrix effects.

The choice of derivatization reagent should be guided by the specific analytical requirements, including the desired sensitivity, the nature of the analyte, and the complexity of the sample matrix. While this guide provides a comparative overview, it is important to note that direct, head-to-head comparative studies of these reagents in various biological matrices are still somewhat limited in the literature. Further research in this area would be invaluable to the scientific community.

As a Senior Application Scientist, my recommendation is to always perform a thorough method validation, including a rigorous assessment of reproducibility and matrix effects, regardless of the chosen derivatization strategy. By understanding the chemistry and potential pitfalls of derivatization, researchers can develop highly reliable and accurate bioanalytical methods to advance their scientific endeavors.

References

  • BenchChem. (2025). A Comparative Guide to Fluorescent Derivatization Agents for Carboxylic Acid Analysis: 9-(Chloromethyl)anthracene and Its Alternatives.
  • BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids.
  • Rodrigues, C. E., Tonial, M., Schäfer, L., Pasquali, G., & Kist, T. B. L. (2018). Performance of 3-[4-(bromomethyl)phenyl]-7-(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection. Journal of Chromatography B, 1100-1101, 50–57. [Link]

  • Chem-Impex. (n.d.). 4-(Bromomethyl)-7-(diethylamino)coumarin.
  • Fisher Scientific. (n.d.). 4-(Bromomethyl)-7-(diethylamino)coumarin 98.0+%, TCI America™.
  • PureSynth. (n.d.). 4-(Bromomethyl)-7-(Diethylamino)Coumarin 98.0%.
  • Ling, B. L., & Chen, S. H. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. [Link]

  • Xidian Experimental Supplies. (n.d.). 4-(Bromomethyl)-7-(diethylamino)coumarin.
  • Alfa Chemistry. (n.d.). CAS 1256259-14-9 4-(Bromomethyl)-7-(diethylamino)coumarin.
  • Iwata, T., Yamaguchi, M., Hara, S., Nakamura, H., & Nakajima, T. (1984). New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives.
  • Tsai, F. J., Chen, C. C., & Chen, F. A. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Journal of the Chinese Chemical Society, 68(9), 1633–1642.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation Using 4-Bromomethyl-6,7-dimethoxycoumarin for Carboxylic Acid Analysis.
  • Quilliam, M. A. (1998). Improved method for preparation and use of 9-anthryldiazomethane for derivatization of hydroxycarboxylic acids. Application to diarrhetic shellfish poisoning toxins.
  • Journal of Applied Bioanalysis. (2024). Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma.
  • Basnet, A., & Fiehn, O. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io.
  • Ostermann, A. I., & Schebb, N. H. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography.
  • Gool, J. V., & Brinkman, U. A. T. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99–107.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • BenchChem. (2025). Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin.

Sources

Comparative

Advanced Sensitivity Benchmarking of Coumarin-Based Fluorescent Labeling Reagents

As a Senior Application Scientist, I frequently encounter a critical bottleneck in assay development: the improper selection of blue-fluorescent probes. While coumarin derivatives are foundational to flow cytometry, sing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in assay development: the improper selection of blue-fluorescent probes. While coumarin derivatives are foundational to flow cytometry, single-molecule tracking, and enzymatic assays, they are not universally interchangeable.

Coumarins generally exhibit lower molar extinction coefficients compared to xanthene dyes (like rhodamines) or cyanines[1]. However, their compact molecular weight, large Stokes shifts, and excellent cell permeability make them indispensable[2]. To achieve maximum sensitivity, we must move beyond basic excitation/emission matching and understand the fundamental photophysics that drive probe brightness.

This guide provides an objective, data-driven comparison of coumarin-based reagents, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Foundations: The "Push-Pull" ICT Mechanism

The sensitivity of a coumarin dye is not arbitrary; it is governed by the Intramolecular Charge Transfer (ICT) mechanism[3].

Coumarin cores become highly fluorescent when an electron-donating group (e.g., an amino or hydroxyl group at the 7-position) is paired with an electron-withdrawing group (e.g., a carboxylate or trifluoromethyl group at the 3- or 4-position)[3]. This creates a structural "push-pull" dipole. Upon photoexcitation, the molecule transitions into a para-quinoidal resonance state[3].

The Causality of Brightness: The closer these substituents align with the direction of the ICT vector, the more pronounced the red-shift in absorption and the greater the enhancement of the molar extinction coefficient ( ϵ )[3]. Because a fluorophore's total brightness is the product of its extinction coefficient and its quantum yield ( Φ ), optimizing this ICT "push-pull" effect is the definitive way to increase assay sensitivity.

Quantitative Sensitivity Benchmarking

To objectively compare these reagents, we must calculate their Relative Brightness ( ϵ×Φ ). The table below synthesizes the photophysical properties of widely used coumarin derivatives to guide your selection.

ReagentExcitation (nm)Emission (nm)Extinction Coefficient ( ϵ , M⁻¹cm⁻¹)Quantum Yield ( Φ )Relative BrightnessKey Application
AMCA 345445~19,0000.6512,350 High-abundance IHC targets[1]
Alexa Fluor™ 350 346442~19,0000.7013,300 Standard protein labeling
Coumarin 30 405480~40,0000.6726,800 Cellular imaging / Drug screening
Coumarin 343 439480~44,0000.6327,720 FRET donor / Single-molecule
Pacific Blue™ 410455~46,0000.7835,880 Low-abundance flow cytometry[4]

Data Insight: Notice that Pacific Blue is nearly three times brighter than traditional AMCA. By incorporating a fluorinated 7-hydroxycoumarin structure, Pacific Blue drastically increases its extinction coefficient while maintaining a high quantum yield[4]. If you are tracking low-abundance receptors or require thiol-selective maleimide conjugation, Pacific Blue or Coumarin 343 will provide significantly higher signal-to-noise ratios than AMCA[4].

Self-Validating Experimental Protocol: Quantum Yield & LOD

To trust your labeling strategy, you must validate the probe's efficiency post-conjugation. The following protocol is a self-validating system for determining the relative quantum yield and Limit of Detection (LOD) of your coumarin conjugate.

Why this works (Causality): We restrict the optical density (OD) to a maximum of 0.1. Exceeding this threshold induces the inner-filter effect (self-absorption), which artificially depresses the emission signal and leads to a severe underestimation of the quantum yield[5].

Step 1: Optically Matched Gradient Preparation
  • Prepare a stock solution of your coumarin-conjugated probe and a reference standard. Note: Quinine Sulfate in 0.1 M H₂SO₄ ( Φ = 0.54) is the gold standard for coumarins due to its spectral overlap and extreme stability[5].

  • Create a 5-point dilution series for both the sample and the standard in spectroscopic-grade solvent.

  • Validation Check: Verify via a UV-Vis spectrophotometer that the absorbance at the excitation wavelength ( Aex​ ) for all dilutions falls strictly between 0.02 and 0.1 OD .

Step 2: Spectral Acquisition & Integration
  • Excite the samples at their respective λex​ using a spectrofluorometer.

  • Record the fluorescence emission spectra.

  • Integrate the total area under the emission peak ( F ) for each dilution.

Step 3: Linearity & Quantum Yield Calculation
  • Plot the Integrated Fluorescence ( F ) on the y-axis against the Absorbance ( Aex​ ) on the x-axis.

  • Self-Validation Gate: Calculate the linear regression slope ( m ). The R2 value must be ≥0.99 . If R2<0.99 , your sample is aggregating or experiencing inner-filter quenching. Discard and repeat.

  • Calculate the relative quantum yield using the comparative equation:

    Φsample​=Φstd​×(mstd​msample​​)×(ηstd2​ηsample2​​)

    (Where η is the refractive index of the solvent).

Step 4: Limit of Detection (LOD) Assay
  • Titrate your target analyte against a fixed concentration of the validated coumarin probe.

  • Calculate the Signal-to-Noise (S/N) ratio for each concentration.

  • Define the absolute LOD as the lowest analyte concentration where S/N 3 .

Workflow Visualization

Workflow Start Probe Selection & Conjugation Strategy Absorbance UV-Vis Absorbance Gradient (Target OD: 0.02 - 0.1) Validation: R² ≥ 0.99 Start->Absorbance Dilution series Fluorescence Fluorescence Emission Spectra Integration Start->Fluorescence Excitation matching QY Relative Quantum Yield (Φ) Calculation vs. Standard Absorbance->QY Gradient slope (m_sample) Fluorescence->QY Integrated Area Sensitivity Limit of Detection (LOD) (Signal-to-Noise ≥ 3) QY->Sensitivity Brightness profiling Multiplex Multiplexing Integration (Spectral Overlap Check) Sensitivity->Multiplex Validated Probe

Figure 1: Self-validating workflow for determining quantum yield and sensitivity of coumarin probes.

Application Insights: Strategic Dye Selection

  • Enzymatic Activity Assays: If you are designing protease or caspase assays, utilize AMC (7-amino-4-methylcoumarin) or AFC derivatives. These molecules are essentially non-fluorescent when conjugated to a peptide backbone but exhibit massive fluorescence spikes upon enzymatic cleavage[2].

  • Multiplex Flow Cytometry: Coumarins are ideal for expanding flow cytometry panels because their blue emission (~410–480 nm) does not bleed into the channels used for FITC, PE, or APC[4]. Default to Pacific Blue for these applications due to its superior extinction coefficient.

References

  • Molecular Origins of Optoelectronic Properties in Coumarin Dyes: Toward Designer Solar Cell and Laser Applications Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Coumarins as Fluorescent Labels of Biomolecules Source: IntechOpen URL:[Link]

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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